molecular formula C10H8O2 B6204461 3-ethynyl-2-methylbenzoic acid CAS No. 1864647-48-2

3-ethynyl-2-methylbenzoic acid

Cat. No.: B6204461
CAS No.: 1864647-48-2
M. Wt: 160.2
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Description

3-ethynyl-2-methylbenzoic acid is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.2. The purity is usually 95.
BenchChem offers high-quality 3-ethynyl-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-ethynyl-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1864647-48-2

Molecular Formula

C10H8O2

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Navigating the Chemical Landscape of 3-ethynyl-2-methylbenzoic acid: A Technical Guide to Safe Handling and Hazard Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-ethynyl-2-methylbenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes available data from structurally similar compounds to establish a robust framework for safe handling, storage, and emergency procedures. The core philosophy of this guide is to empower researchers with a thorough understanding of the potential hazards associated with the unique combination of a substituted benzoic acid and a terminal alkyne functionality, ensuring a proactive approach to laboratory safety.

Compound Identification and Physicochemical Properties

3-ethynyl-2-methylbenzoic acid is an organic compound featuring a benzoic acid core substituted with a methyl group at the 2-position and an ethynyl group at the 3-position. This unique arrangement of functional groups dictates its chemical reactivity and potential biological activity, making it a valuable building block in medicinal chemistry and materials science.

PropertyDataSource
Molecular Formula C₁₀H₈O₂Inferred
Molecular Weight 160.17 g/mol [1]
Appearance Likely a solid at room temperatureInferred from similar compounds[2][3]
Solubility Expected to be soluble in organic solventsInferred from similar compounds[2]

Hazard Assessment: A Synthesis of Analog Data

GHS Hazard Classification (Extrapolated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

This classification is based on data for 3-ethynyl-4-methylbenzoic acid and should be considered provisional for 3-ethynyl-2-methylbenzoic acid.[1]

The Benzoic Acid Moiety: A Foundation for Irritancy

Substituted benzoic acids are well-documented skin and eye irritants.[4][5][6] Inhalation of dust can also lead to respiratory tract irritation.[5][7] The acidic nature of the carboxylic acid group is the primary driver of this irritant effect.

The Terminal Alkyne: A Locus of Reactivity

The terminal ethynyl group introduces a region of high electron density and specific reactivity. While valuable for synthetic transformations, this functionality also presents potential hazards. Terminal alkynes can undergo energetic reactions and may form explosive metal acetylides with certain metals. Reactions involving terminal alkynes can sometimes require hazardous reagents.[8]

Experimental Protocols for Safe Handling

The following protocols are designed to mitigate the identified risks and ensure a safe laboratory environment when working with 3-ethynyl-2-methylbenzoic acid.

Personal Protective Equipment (PPE)

A foundational aspect of safe handling is the consistent and correct use of Personal Protective Equipment.

Caption: Standard Personal Protective Equipment (PPE) workflow.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.

  • Ventilation: All manipulations of solid 3-ethynyl-2-methylbenzoic acid should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[3][4] The container should be tightly sealed.[3]

Weighing and Dispensing Protocol

A detailed, step-by-step methodology for safely weighing and dispensing the solid compound.

  • Preparation: Don all required PPE as outlined in the PPE workflow diagram. Ensure the chemical fume hood is operational.

  • Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully dispense the required amount of 3-ethynyl-2-methylbenzoic acid onto the weigh boat using a clean spatula. Avoid generating dust.

  • Closure: Securely close the main container of the chemical.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel.

  • Decontamination: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated materials as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Caption: Emergency response procedures for various exposure routes.

Spill Response
  • Evacuation: Evacuate the immediate area.

  • Control: Eliminate all ignition sources.

  • Containment: If safe to do so, prevent further spread of the spill.

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[5] For larger spills, contact your institution's environmental health and safety department.

  • Decontamination: Clean the spill area with an appropriate solvent and decontaminating agent.

Conclusion

While 3-ethynyl-2-methylbenzoic acid presents a unique set of chemical properties for innovative research, its safe handling is paramount. By understanding the inherent hazards of its constituent functional groups and adhering to the rigorous protocols outlined in this guide, researchers can confidently and safely explore the full potential of this valuable compound. The principles of proactive risk assessment, proper use of engineering and personal protective controls, and preparedness for emergencies are the cornerstones of a robust safety culture in any research endeavor.

References

  • Annexe Chem. (2025, January 13).
  • ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis.
  • CymitQuimica. CAS 10602-06-9: 3-ETHYNYL-BENZOIC ACID METHYL ESTER.
  • PubChem. 3-Ethynyl-4-methylbenzoic acid | C10H8O2 | CID 58945679.
  • Fisher Scientific. (2009, September 22).
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
  • Chemos GmbH&Co.KG.
  • Fisher Scientific.
  • TCI Chemicals.
  • Fisher Scientific. (2012, May 1).
  • Fisher Scientific.
  • MDPI. (2025, August 18).
  • Tokyo Chemical Industry. (2025, February 14).
  • PubChem. 3-Ethyl-2-methylbenzoic acid | C10H12O2 | CID 15656847.
  • Organic Syntheses Procedure. 3.
  • New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet.
  • ECHEMI.
  • ChemicalBook. (2025, August 8). 3-ETHYNYL-BENZOIC ACID METHYL ESTER | 10602-06-9.
  • MDPI. (2022, December 30). The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry.
  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
  • ACS Publications. (2022, April 26). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters | ACS Omega.
  • Universiteit Leiden. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases.
  • Cheméo. Chemical Properties of Benzoic acid, 3-methyl- (CAS 99-04-7).
  • ACS Publications. Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane | The Journal of Organic Chemistry.
  • PMC. (2024, January 2). Recent advances in the application of alkynes in multicomponent reactions.
  • MDPI. (2023, May 22).
  • Flinn Scientific.

Sources

Technical Guide: Solubilization and Handling of 3-Ethynyl-2-Methylbenzoic Acid in DMSO and DMF

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethynyl-2-methylbenzoic acid is a functionalized benzoic acid derivative frequently utilized as a building block in medicinal chemistry (e.g., mGluR5 antagonists) and "click" chemistry applications due to its terminal alkyne handle.

Solubility Verdict:

  • DMSO (Dimethyl sulfoxide): Excellent solubility.[1] Recommended for stock solutions up to 100 mM (approx. 16 mg/mL). Theoretical saturation limits likely exceed 50 mg/mL.

  • DMF (Dimethylformamide): Excellent solubility. Suitable alternative if DMSO interferes with downstream catalysis (e.g., certain copper-catalyzed reactions).

  • Aqueous Media: Poor solubility. Requires pH adjustment (basic buffer) or co-solvent formulation to prevent precipitation upon dilution.

Critical Advisory: While the compound dissolves readily in polar aprotic solvents, the terminal alkyne group requires specific handling to prevent degradation, and the carboxylic acid moiety dictates strict pH control during aqueous dilution.

Physicochemical Profile & Solubility Logic

To master the handling of this compound, one must understand the structural forces at play.

PropertyValue (Est.)Implication for Solubility
Molecular Weight 160.17 g/mol Low MW facilitates rapid dissolution.[2]
Core Structure Benzoic AcidProvides a polar head (COOH) and lipophilic body (Aromatic ring).[2]
Substituents 2-Methyl, 3-EthynylIncreases lipophilicity (LogP ~2.5–3.0). The 2-methyl group introduces slight steric strain but prevents efficient crystal packing, often enhancing solubility compared to unsubstituted benzoic acid.
Acidity (pKa) ~4.0 (COOH)Critical: The molecule is neutral and less soluble at pH < 4. It becomes anionic (highly soluble) at pH > 6.
Mechanism of Dissolution[3]
  • In DMSO/DMF: These are polar aprotic solvents.[3] They are excellent hydrogen bond acceptors. They interact strongly with the acidic proton of the carboxylic acid (-COOH) and solvate the aromatic ring via dipole-dipole interactions. The absence of a proton donor in the solvent prevents the "caging" effect seen in water, allowing the solvent to penetrate the crystal lattice efficiently.

  • The "Ortho-Effect": The methyl group at the 2-position (ortho to the carboxylic acid) twists the carboxyl group slightly out of plane with the benzene ring. This reduces the lattice energy of the solid, making it energetically easier to dissolve than planar analogs.

Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution

Target: Create a stable, high-concentration stock for long-term storage or serial dilution.

Reagents:

  • 3-Ethynyl-2-methylbenzoic acid (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

Step-by-Step Workflow:

  • Calculation: To prepare 10 mL of 100 mM stock:

    • Mass required =

      
       (160.2 mg).
      
  • Weighing: Weigh ~160 mg of the solid into a pre-tared, amber glass vial (alkynes can be light-sensitive over long periods). Record exact mass.

  • Initial Solvation: Add approx. 80% of the target volume (8 mL) of DMSO.

    • Why? Adding the full volume immediately makes it difficult to adjust for the volume displacement of the solid.

  • Agitation: Vortex vigorously for 30 seconds.

    • Observation: The solution should turn clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Do not heat above 40°C to avoid potential polymerization of the alkyne.

  • Final Adjustment: Add DMSO to bring the total volume to 10 mL. Invert to mix.

  • Storage: Aliquot into smaller volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Determination of Saturation Limit (Shake-Flask Method)

Target: Determine the exact solubility limit if concentrations >100 mM are required.

  • Add excess solid (e.g., 50 mg) to 0.5 mL of DMSO in a microcentrifuge tube.

  • Shake at 25°C for 24 hours.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Remove supernatant and dilute 1:1000 in methanol.

  • Quantify via HPLC-UV against a standard curve of known concentration.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for solvent selection and the critical "Crash Out" risk assessment when moving from stock solution to assay buffer.

SolubilityWorkflow Start Start: 3-Ethynyl-2-methylbenzoic acid SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Dimethyl sulfoxide) Recommended for Bio-Assays SolventChoice->DMSO Biological Use DMF DMF (Dimethylformamide) Recommended for Synthesis SolventChoice->DMF Chemical Use Dissolution Dissolve at 100 mM (Vortex/Sonicate) DMSO->Dissolution DMF->Dissolution DilutionCheck Dilution into Aqueous Media? Dissolution->DilutionCheck DirectUse Direct Chemical Reaction (Click Chemistry) DilutionCheck->DirectUse No AqueousPath Prepare Aqueous Buffer DilutionCheck->AqueousPath Yes PH_Check Check Buffer pH AqueousPath->PH_Check LowPH pH < 5.0 (Acidic) PH_Check->LowPH Acidic HighPH pH > 7.0 (Neutral/Basic) PH_Check->HighPH Basic Precipitation RISK: Precipitation (Compound is protonated/neutral) LowPH->Precipitation Soluble Stable Solution (Compound is ionized/salt) HighPH->Soluble

Figure 1: Solubility decision tree highlighting the critical dependency of aqueous solubility on pH due to the carboxylic acid moiety.

Critical Considerations & Troubleshooting

The "Crash Out" Phenomenon

The most common failure mode with benzoic acid derivatives is precipitation upon dilution from DMSO into water.

  • The Cause: DMSO is miscible with water, but the compound is hydrophobic. When the DMSO "shield" is diluted, water molecules surround the compound. If the pH is acidic (below the pKa ~4), the molecule remains neutral and insoluble, instantly precipitating as a white cloud.

  • The Fix: Ensure your aqueous buffer is pH 7.4 or higher . This deprotonates the carboxylic acid (

    
    ), vastly increasing solubility via ionic solvation.
    
Stability of the Alkyne Handle
  • DMSO Hazards: While generally stable, terminal alkynes can undergo oxidative dimerization (Glaser coupling) in DMSO if trace copper is present or if the DMSO is old and contains peroxides.

  • Prevention: Use high-purity, anhydrous DMSO. Store stocks under nitrogen or argon gas if keeping for >1 month.

Solvent Specifics
SolventFreezing PointToxicityRecommendation
DMSO 19°CLowPreferred. Note that it freezes in the fridge/cold room.[2] Thaw completely and vortex before use to avoid concentration gradients.
DMF -61°CHigh (Liver toxin)Alternative. Use only if DMSO reacts with reagents (e.g., certain oxidants). Always handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58945679, 3-ethynyl-4-methylbenzoic acid (Analog Reference). Retrieved from [Link]

  • ResearchGate (2016). Solubility of Benzoic Acid in Mixed Solvents (DMSO/Water). Retrieved from [Link]

  • Master Organic Chemistry (2012). Polar Protic vs Aprotic Solvents: Solubility Mechanisms. Retrieved from [Link]

Sources

Functionalized Benzoic Acid Derivatives: A Pharmacophore-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalized Benzoic Acid Derivatives for Drug Discovery Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The benzoic acid moiety is more than a chemical intermediate; it is a "privileged structure" in medicinal chemistry. Serving as a critical pharmacophore, a bioisostere for phosphate groups, and a versatile linker, it anchors over 450 FDA-approved drugs. This guide moves beyond basic textbook definitions to explore the electronic tuning, late-stage functionalization, and bioisosteric replacement strategies that drive modern lead optimization.

The Pharmacophore: Electronic & Steric Tuning[1]

In drug design, the benzoic acid scaffold functions primarily through two mechanisms: electrostatic interaction (salt bridges with arginine/lysine residues) and hydrogen bonding . However, the efficacy of these interactions is dictated by the substituents on the ring.

Quantitative SAR: The Hammett Equation

To rationally design derivatives, one must quantify how substituents affect the acidity (pKa) and, consequently, the binding affinity. The Hammett equation is the standard for this analysis:


[1][2]
  • 
     (Sigma):  The substituent constant.[1][2][3][4] Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    have positive
    
    
    values, stabilizing the carboxylate anion and lowering pKa. Electron-donating groups (EDGs) like
    
    
    destabilize the anion, raising pKa.
  • 
     (Rho):  The reaction constant.[1][3] A high 
    
    
    
    indicates the binding event is highly sensitive to electronic changes.[3]

Application Insight: If your lead compound relies on a salt bridge in a hydrophobic pocket, adding an EWG (e.g., p-F or m-Cl) will lower the pKa, ensuring the acid is ionized at physiological pH (7.4), thereby strengthening the electrostatic clamp.

The Ortho-Effect

Substituents at the ortho position deviate from Hammett linearity due to steric inhibition of resonance.

  • Steric Lock: Bulky ortho-groups twist the carboxylate out of plane with the benzene ring. This decoupling prevents resonance donation from the ring, generally increasing acidity regardless of the electronic nature of the substituent.

  • Intramolecular H-Bonding: An ortho-OH (salicylic acid) forms an intramolecular hydrogen bond, stabilizing the conjugate base and significantly lowering pKa (Salicylic acid pKa = 2.97 vs. Benzoic acid pKa = 4.20).

Synthetic Architectures: Beyond Oxidation

Traditional synthesis relies on the oxidation of toluene derivatives or hydrolysis of nitriles. However, modern drug discovery demands Late-Stage Functionalization (LSF) to diversify libraries rapidly.

Directed C-H Functionalization

The carboxyl group itself can act as a Directing Group (DG) for transition-metal catalyzed C-H activation. This allows for the installation of complex pharmacophores at the ortho position without pre-functionalized starting materials.

Key Methodology: Ruthenium(II)-catalyzed C-H activation.[5][6][7]

  • Catalyst:

    
    [7]
    
  • Mechanism: The carboxylate coordinates to the Ru center, guiding it to cleave the ortho C-H bond, forming a ruthenacycle intermediate.

Visualization: Synthetic Pathway

CH_Activation Start Benzoic Acid (Substrate) Coord Coordination to Ru(II) Start->Coord + [Ru(p-cymene)Cl2]2 Cleavage C-H Cleavage (Ruthenacycle) Coord->Cleavage - HCl Insertion Olefin/Alkyne Insertion Cleavage->Insertion + Coupling Partner Elim Reductive Elimination Insertion->Elim Product Ortho-Functionalized Benzoic Acid Elim->Product Regeneration of Cat.

Caption: Mechanism of Ru(II)-catalyzed ortho-C-H functionalization directed by the carboxyl group.

Therapeutic Applications & Case Studies

Functionalized benzoic acids are not limited to a single therapeutic class.[8][9] Their utility spans metabolic diseases, oncology, and inflammation.

Drug NameClassTargetRole of Benzoic Acid Moiety
Bexarotene RetinoidRXR AgonistMimics the polar terminus of retinoic acid; forms salt bridge with Arg316 in the ligand-binding domain.
Repaglinide MeglitinideK+ ATP ChannelThe benzoic acid arm binds to the SUR1 subunit, triggering insulin release.
Furosemide Loop DiureticNKCC2 Co-transporterThe carboxylate is essential for anionic transport inhibition in the Loop of Henle.
Probenecid UricosuricOAT InhibitorBlocks organic anion transporters; originally designed to extend penicillin half-life.

Bioisosterism: Solving the "Acid Liability"

While potent, the carboxylic acid group has liabilities:

  • Poor Permeability: Highly ionized at pH 7.4 (LogD is low).

  • Rapid Metabolism: Glucuronidation leads to rapid clearance.

  • Toxicity: Acyl-glucuronides can be reactive electrophiles (idiosyncratic toxicity).

Solution: Bioisosteric replacement.[10][11]

  • Tetrazoles: (e.g., Losartan).[10][12] Similar pKa (~4.5-5.0) and planar geometry but more lipophilic and resistant to metabolism.

  • Sulfonamides: Higher pKa (~10), remaining neutral at physiological pH to improve membrane permeability.

Visualization: Bioisostere Decision Tree

Bioisosteres Problem Carboxylic Acid Liability Permeability Issue: Poor Permeability? Problem->Permeability Metabolism Issue: Rapid Glucuronidation? Problem->Metabolism Sulfonamide Swap to Sulfonamide (Increases pKa, Neutral at pH 7.4) Permeability->Sulfonamide Need Neutrality Tetrazole Swap to Tetrazole (Maintains Acidity, Increases Lipophilicity) Metabolism->Tetrazole Need Stability Hydroxamic Swap to Hydroxamic Acid (Metal Chelation Focus) Metabolism->Hydroxamic Targeting Metalloenzymes

Caption: Decision logic for replacing benzoic acid moieties to optimize ADMET properties.

Experimental Protocols

Protocol A: Ru-Catalyzed Ortho-Alkylation (Self-Validating)

Objective: Install an alkyl group at the ortho-position of a benzoic acid derivative using an acrylate coupling partner.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)[3]

  • Methyl Acrylate (coupling partner) (2.0 equiv)

  • 
     (2.5 mol%)
    
  • 
     (10 mol%) - Crucial for activating the Ru catalyst by removing Cl ligands.
    
  • 
     (2.0 equiv) - Oxidant to regenerate Ru(II).
    
  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step:

  • Setup: In a screw-cap vial, combine benzoic acid derivative (0.5 mmol),

    
     (7.6 mg), 
    
    
    
    (17.2 mg), and
    
    
    (181 mg).
  • Solvation: Add DCE (2.0 mL) and Methyl Acrylate (90 µL).

  • Reaction: Seal and heat to 100°C for 16 hours. Validation Check: The solution should turn from reddish-brown to dark green/blue as Cu(II) is reduced.

  • Workup: Cool to room temperature. Filter through a celite pad to remove metal salts. Wash with DCM.

  • Purification: Concentrate filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Why this works: The


 creates a cationic Ru species that is highly electrophilic, facilitating the coordination of the weak carboxylate oxygen.
Protocol B: pKa Determination via Potentiometric Titration

Objective: Determine the precise pKa of a new derivative to predict ionization state at pH 7.4.

  • Preparation: Dissolve 5 mg of compound in 10 mL of 0.1 M KCl (ionic strength adjuster). If insoluble, use a co-solvent method (MeOH/Water ratios) and extrapolate to 0% MeOH via the Yasuda-Shedlovsky equation.

  • Titration: Titrate with 0.1 M KOH using an autotitrator.

  • Data Analysis: Plot pH vs. Volume of Base. The pKa is the pH at the half-equivalence point.[3]

  • Validation: Use Benzoic Acid standard (pKa 4.20) as a control run before the unknown.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. (2011). Explores the strategic replacement of carboxylates with tetrazoles and sulfonamides.[13] Link

  • Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Nature Communications. (2016). Details the breakthrough in overcoming the ortho-directing bias of benzoic acids. Link

  • Recent Advances on Synthetic Methodology Merging C–H Functionalization. Molecules. (2020). Comprehensive review of Ru and Rh catalyzed activation mechanisms. Link

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. (2016). Quantitative analysis of how isosteres affect lipophilicity and permeability. Link

  • The Hammett Equation. Wikipedia / Organic Chemistry Portal. (General Reference). Fundamental principles of linear free-energy relationships in benzoic acid derivatives. Link

Sources

3-ethynyl-2-methylbenzoic acid commercial suppliers and price

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing 3-ethynyl-2-methylbenzoic Acid for Researchers and Drug Development Professionals

Abstract

Introduction: The Challenge of Sourcing Highly Specialized Reagents

In the realm of drug discovery and development, access to novel and structurally complex small molecules is paramount. 3-ethynyl-2-methylbenzoic acid, with its ortho-methyl and meta-ethynyl substitution pattern on a benzoic acid core, represents a unique building block for creating intricate molecular architectures. The ethynyl group, in particular, is a versatile functional handle for a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and as a precursor for further transformations.

However, a thorough investigation of major chemical supplier catalogs and databases indicates that 3-ethynyl-2-methylbenzoic acid is not a commercially available, off-the-shelf compound. This is not uncommon for highly specialized reagents that have a niche but critical role in specific research programs. For researchers requiring this molecule, the procurement strategy must shift from simple acquisition to a more involved process of custom chemical synthesis.

Commercial Availability: A Null Finding

Extensive searches of prominent chemical supplier databases for 3-ethynyl-2-methylbenzoic acid and its corresponding CAS number, 104143-34-2, did not yield any commercial suppliers offering this compound as a stock chemical. This suggests that the demand for this specific molecule has not been sufficient to warrant its large-scale synthesis and inventory by major chemical manufacturers.

For researchers and procurement managers, this finding is critical as it redirects sourcing efforts away from standard purchasing procedures towards engaging with companies that specialize in custom synthesis.

Custom Synthesis: The Viable Procurement Pathway

When a required chemical is not commercially available, custom synthesis by a specialized contract research organization (CRO) or a custom synthesis company is the most common and effective solution. These organizations have the expertise and infrastructure to synthesize molecules on a fee-for-service basis.

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis partner is crucial for the success of a research project. Key factors to consider include:

  • Expertise and Track Record: Look for companies with demonstrated experience in multi-step organic synthesis and a portfolio of successfully completed projects of similar complexity.

  • Confidentiality and Intellectual Property (IP) Protection: Ensure that the company has a strong policy on confidentiality and that the terms of IP ownership for the synthesized compound are clearly defined in the service agreement.

  • Communication and Project Management: A dedicated project manager and regular progress updates are essential for a smooth and transparent collaboration.

  • Analytical Capabilities: The company should have in-house analytical capabilities (e.g., NMR, LC-MS, HPLC) to confirm the identity and purity of the final compound. A Certificate of Analysis (CoA) should be provided with the product.

  • Scale-up Capabilities: If larger quantities of the compound may be needed in the future, it is beneficial to choose a partner with the ability to scale up the synthesis.

The Custom Synthesis Workflow

The process of procuring a custom-synthesized chemical typically follows a well-defined workflow.

Custom Synthesis Workflow Figure 1: Typical Workflow for Procuring a Custom-Synthesized Chemical A Researcher Identifies Need for Compound B Internal Sourcing Check (No Commercial Supplier Found) A->B C Identify & Qualify Custom Synthesis Vendors B->C D Request for Quotation (RFQ) (Provide Structure, CAS, Quantity, Purity) C->D E Vendor Provides Quote (Price, Lead Time, Synthetic Route) D->E F Select Vendor & Issue Purchase Order E->F G Synthesis & In-Process Quality Control F->G H Final Product Analysis (CoA Generation) G->H I Product Shipment with Documentation H->I J Researcher Receives and Verifies Compound I->J

Caption: A flowchart illustrating the key stages in the procurement of a custom-synthesized chemical compound.

Synthetic Feasibility and Potential Routes

While a definitive synthetic route would be developed by the chosen custom synthesis partner, an understanding of potential synthetic strategies is valuable for assessing the feasibility and potential cost of the project. A plausible retrosynthetic analysis of 3-ethynyl-2-methylbenzoic acid suggests that it could be synthesized from commercially available starting materials.

One potential synthetic approach could involve a Sonogashira coupling reaction as a key step.

Proposed Synthetic Pathway

A feasible synthetic route could start from a suitably protected 3-halo-2-methylbenzoic acid derivative.

Proposed Synthetic Pathway Figure 2: A Potential Synthetic Route to 3-ethynyl-2-methylbenzoic acid start 3-Bromo-2-methylbenzoic acid (Commercially Available) step1 Esterification (e.g., MeOH, H+) start:f0->step1:f0 intermediate1 Methyl 3-bromo-2-methylbenzoate step1:f0->intermediate1:f0 step2 Sonogashira Coupling (e.g., TMS-acetylene, Pd catalyst, Cu(I) cocatalyst, base) intermediate1:f0->step2:f0 intermediate2 Methyl 3-((trimethylsilyl)ethynyl)-2-methylbenzoate step2:f0->intermediate2:f0 step3 Deprotection (e.g., K2CO3, MeOH) intermediate2:f0->step3:f0 intermediate3 Methyl 3-ethynyl-2-methylbenzoate step3:f0->intermediate3:f0 step4 Hydrolysis (e.g., LiOH, H2O/THF) intermediate3:f0->step4:f0 product 3-ethynyl-2-methylbenzoic acid step4:f0->product:f0

Caption: A plausible multi-step synthesis of 3-ethynyl-2-methylbenzoic acid from a commercial starting material.

This proposed route involves standard, well-established organic reactions. The starting material, 3-bromo-2-methylbenzoic acid, is commercially available, which is a critical factor in the feasibility and cost of a custom synthesis project. The subsequent steps of esterification, Sonogashira coupling, silyl deprotection, and final ester hydrolysis are all high-yielding and well-documented transformations in organic synthesis literature.

Estimated Pricing and Lead Times

The price of a custom-synthesized compound is influenced by several factors:

  • Cost of starting materials.

  • Number of synthetic steps.

  • Complexity of the synthesis and purification.

  • Required quantity and purity of the final product.

  • Labor and overhead costs of the synthesis provider.

Given the multi-step nature of the likely synthesis, the cost for a small, research-scale quantity (e.g., 1-5 grams) of 3-ethynyl-2-methylbenzoic acid would likely be in the range of several thousand dollars. The lead time for such a project would typically be in the range of 4 to 8 weeks, depending on the supplier's capacity and the complexity of the synthesis as it is executed.

Conclusion and Recommendations

3-ethynyl-2-methylbenzoic acid is a specialized chemical building block that is not currently available from commercial suppliers as a stock item. For researchers and drug development professionals who require this compound, the most effective procurement strategy is to engage a reputable custom chemical synthesis provider.

Recommendations:

  • Verify the lack of commercial availability through a final check of major supplier databases before initiating a custom synthesis project.

  • Identify and vet potential custom synthesis partners based on their technical expertise, communication, and IP protection policies.

  • Provide a detailed Request for Quotation (RFQ) that specifies the required quantity, purity, and any other relevant analytical data.

  • Discuss the proposed synthetic route with potential suppliers to gauge their approach and expertise.

  • Factor the estimated cost and lead time for custom synthesis into overall project planning and timelines.

By following this guide, researchers can navigate the challenges of sourcing non-commercially available chemical reagents and successfully obtain the critical molecules needed to advance their scientific endeavors.

References

Due to the non-commercial nature of the target compound, direct product links are not available. The following references provide context for the synthetic chemistry discussed.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

Novel Aryl Alkyne Scaffolds: A Technical Guide for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of a Linear Motif in Non-Linear Drug Discovery

The aryl alkyne scaffold, a seemingly simple linear arrangement of a triple bond connected to an aromatic ring, has undergone a remarkable renaissance in modern medicinal chemistry. Once relegated to the realm of synthetic intermediates, this versatile motif is now recognized as a cornerstone in the design of sophisticated therapeutics. Its unique stereoelectronic properties—rigidity, linearity, and tunable electron density—offer unparalleled advantages in navigating the complexities of biological targets. This guide provides an in-depth exploration of novel aryl alkyne scaffolds, from their synthesis to their strategic deployment in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for innovation.

The Strategic Value of the Aryl Alkyne Moiety in Drug Design

The utility of the aryl alkyne scaffold extends far beyond its role as a simple structural element. Its incorporation into a drug candidate can profoundly influence its pharmacological profile.

  • Pharmacophore Enhancement: The rigid, linear geometry of the alkyne can orient pharmacophoric groups in a precise and favorable geometry for optimal interaction with a target's binding pocket. This can lead to a significant enhancement in potency and selectivity.[1]

  • Bioisosteric Replacement: The aryl alkyne moiety can serve as a bioisostere for a wide range of functional groups, including amides, alkenes, and even phenyl rings.[2][3][4] This allows for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability while maintaining or improving biological activity. For instance, replacing a metabolically labile phenyl ring with an aryl alkyne can block sites of oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[3][5]

  • Metabolic Stability: The carbon-carbon triple bond is generally more resistant to metabolic degradation compared to other functional groups, which can lead to an extended half-life and improved bioavailability of the drug.[5]

  • Linker Technology: In the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the rigidity and defined length of aryl alkynes make them ideal linkers to connect the targeting moiety (e.g., an antibody or a small molecule ligand) to the payload (e.g., a cytotoxic agent or an E3 ligase binder).[4][6][][8][9][10][][12][13]

Synthetic Arsenal: Crafting the Aryl Alkyne Core

The construction of the C(sp²)-C(sp) bond is the cornerstone of aryl alkyne synthesis. Several powerful cross-coupling reactions have become indispensable tools in the medicinal chemist's arsenal. The choice of method is dictated by factors such as substrate scope, functional group tolerance, and scalability.

The Workhorse: Sonogashira Coupling

The palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide is arguably the most widely used method for the synthesis of aryl alkynes.[14][15][16][17][18] Its mild reaction conditions and broad functional group tolerance make it highly attractive for late-stage functionalization in complex molecule synthesis.[14]

Mechanism of Action: A Dual Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[14] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the aryl alkyne product and regenerate the Pd(0) catalyst.[14] The copper cycle facilitates the formation of the crucial copper acetylide intermediate.[14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Reductive Elimination Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)-C≡C-R(L2)->Ar-C≡C-R Product Cu(I)X Cu(I)X Cu-C≡C-R Cu-C≡C-R Cu(I)X->Cu-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡C-R Base Cu-C≡C-R->Ar-Pd(II)-X(L2) Castro_Stephens_Mechanism Cu-C≡C-R Cu-C≡C-R Intermediate [Ar-Cu(III)-(C≡C-R)-X] Cu-C≡C-R->Intermediate Oxidative Addition (Ar-X) Ar-X Ar-X Ar-X->Intermediate Ar-C≡C-R Ar-C≡C-R Intermediate->Ar-C≡C-R Reductive Elimination CuX CuX Intermediate->CuX Glaser_Hay_Mechanism 2 R-C≡C-H 2 R-C≡C-H 2 R-C≡C-Cu(I) 2 R-C≡C-Cu(I) 2 R-C≡C-H->2 R-C≡C-Cu(I) Base 2 Cu(I) 2 Cu(I) 2 Cu(I)->2 R-C≡C-Cu(I) Dicopper_Intermediate [Dicopper(II)-diacetylide complex] 2 R-C≡C-Cu(I)->Dicopper_Intermediate Oxidation (O2) R-C≡C-C≡C-R R-C≡C-C≡C-R Dicopper_Intermediate->R-C≡C-C≡C-R Reductive Elimination 2 Cu(I)_regen 2 Cu(I) Dicopper_Intermediate->2 Cu(I)_regen

Sources

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 3-ethynyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Modern Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry.[3][4] Its value lies in the ability to construct intricate molecular architectures under relatively mild conditions, a critical factor when dealing with sensitive and highly functionalized drug candidates.[1] The resulting internal alkynes are not only prevalent in a wide array of biologically active compounds but also serve as versatile synthetic intermediates for further molecular elaboration.[5]

This guide provides a detailed examination of the Sonogashira coupling reaction, with a specific focus on the coupling of 3-ethynyl-2-methylbenzoic acid with aryl halides. This particular substrate presents a unique set of considerations due to the presence of both an alkyne and a carboxylic acid functionality. We will delve into the mechanistic intricacies of the reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters that influence its success.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The classical Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles, one driven by palladium and the other by a copper(I) co-catalyst.[6] While copper-free variations exist, the copper-co-catalyzed reaction remains widely employed due to its generally higher reactivity.[1][7]

The Palladium Cycle:

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) species, forming a palladium(II) intermediate.[6][8] The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl.[1]

  • Transmetalation: In this crucial step, the alkyne, activated by the copper catalyst, is transferred to the palladium center. The copper(I) acetylide, formed in the copper cycle, readily undergoes transmetalation with the Pd(II)-aryl complex, displacing the halide and forming a Pd(II)-alkynyl-aryl species.[6][8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-C≡C-R) from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

The Copper Cycle:

The primary role of the copper(I) co-catalyst is to activate the terminal alkyne.[6][9]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex.[8]

  • Deprotonation and Acetylide Formation: In the presence of a base, the acidity of the terminal alkyne proton is increased, facilitating its removal to form a highly reactive copper(I) acetylide intermediate.[6][8] This intermediate is the key species that participates in the transmetalation step of the palladium cycle.

Visualizing the Catalytic Pathway

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L₂-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X Cu_pi_alkyne [H-C≡CR • Cu(I)]⁺ CuX->Cu_pi_alkyne + H-C≡CR Cu_acetylide Cu(I)-C≡CR Cu_pi_alkyne->Cu_acetylide + Base - HB⁺ Cu_acetylide->PdII_ArX Transmetalation caption Sonogashira Catalytic Cycles

Caption: The dual catalytic cycles of the Sonogashira reaction.

Critical Reaction Parameters: A Guide to Optimization

The success of a Sonogashira coupling hinges on the careful selection and optimization of several key parameters. For a substrate like 3-ethynyl-2-methylbenzoic acid, the presence of the carboxylic acid group necessitates particular attention to the choice of base and solvent to avoid unwanted side reactions.

ParameterKey Considerations & RecommendationsRationale
Palladium Catalyst Common choices include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ with additional phosphine ligands.[1][10] Catalyst loading typically ranges from 1-5 mol%.The choice of catalyst and ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition.[10]
Copper(I) Co-catalyst Copper(I) iodide (CuI) is the most common co-catalyst, typically used in amounts of 2-10 mol%.[11]CuI facilitates the crucial formation of the copper acetylide intermediate, which accelerates the transmetalation step.[6] However, excess copper can promote the undesired homocoupling of the alkyne (Glaser coupling).[1][12]
Ligand Triphenylphosphine (PPh₃) is a standard ligand.[13] For more challenging couplings, bulky and electron-rich phosphines like XPhos or SPhos may be beneficial.[14] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[1]The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black. The electronic and steric properties of the ligand are critical for catalytic activity.
Base Amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[1] For substrates with acid-sensitive groups, inorganic bases like K₂CO₃ or Cs₂CO₃ can be employed.[1]The base is required to neutralize the hydrogen halide byproduct formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1] For 3-ethynyl-2-methylbenzoic acid, a non-nucleophilic organic base is generally preferred to prevent reactions with the carboxylic acid.
Solvent A variety of solvents can be used, including tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[1][15] The choice often depends on the solubility of the reactants and the reaction temperature.The solvent plays a crucial role in reactant solubility and can influence the reaction rate and selectivity.[15] Degassing the solvent is critical to remove oxygen, which can lead to oxidative homocoupling of the alkyne and deactivation of the palladium catalyst.[16]
Temperature Reactions are often run at room temperature to slightly elevated temperatures (e.g., 40-70 °C).[1][17]Mild reaction temperatures are a key advantage of the Sonogashira coupling. However, for less reactive aryl halides (e.g., chlorides), higher temperatures may be necessary.

Experimental Protocol: Sonogashira Coupling of 3-ethynyl-2-methylbenzoic acid with an Aryl Iodide

This protocol provides a general procedure for the Sonogashira coupling of 3-ethynyl-2-methylbenzoic acid with a generic aryl iodide. Optimization may be required for specific substrates.

Materials:

  • 3-ethynyl-2-methylbenzoic acid

  • Aryl iodide

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the 3-ethynyl-2-methylbenzoic acid (1.0 eq.), the aryl iodide (1.1 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 eq.), and copper(I) iodide (0.04 eq.).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.1 M with respect to the limiting reagent) followed by triethylamine (3.0 eq.).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid product and any unreacted starting material.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient degassing, low reactivity of aryl halide.Ensure all reagents and solvents are anhydrous and properly degassed. Consider a more active catalyst/ligand system. For less reactive halides, increase the reaction temperature.
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen, excess copper catalyst.Rigorously exclude oxygen from the reaction. Reduce the amount of copper(I) iodide. Consider a copper-free Sonogashira protocol.[1][7]
Decomposition of Starting Material or Product Reaction temperature is too high, incompatible base.Reduce the reaction temperature. If the carboxylic acid is participating in side reactions, consider using a milder, non-nucleophilic base or protecting the carboxylic acid group.
Messy TLC with Multiple Spots Catalyst decomposition, side reactions.Ensure an inert atmosphere is maintained throughout the reaction. Check the purity of starting materials. Optimize the reaction conditions (temperature, solvent, base) to minimize byproduct formation.[18]

Conclusion: A Versatile Tool for the Modern Chemist

The Sonogashira coupling reaction remains a highly valuable transformation in the arsenal of the synthetic chemist. Its ability to forge C(sp²)-C(sp) bonds under mild conditions makes it particularly well-suited for the synthesis of complex, functionalized molecules relevant to drug discovery and development. By understanding the underlying mechanism and the critical parameters that govern its outcome, researchers can effectively harness the power of this reaction to accelerate their synthetic endeavors. The protocol and insights provided herein serve as a comprehensive guide for the successful application of the Sonogashira coupling to substrates such as 3-ethynyl-2-methylbenzoic acid, paving the way for the efficient construction of novel molecular entities.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ACS. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • What is the best procedure for Sonogashira coupling?. ResearchGate. [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature. [Link]

  • Sonogashira Coupling Reaction Mechanism. YouTube. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Sonogashira Coupling. eFan's Blog. [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. ACS Publications. [Link]

  • What is the role of copper in the Sonogashira coupling reaction?. Pearson+. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. SpringerLink. [Link]

  • Pd‐catalyzed aryl‐alkynylation of aryl halides with terminal alkynes. ResearchGate. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Preprints.org. [Link]

  • Palladium-catalyzed coupling of aryl halides with alkynes.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Sonogashira coupling. Reddit. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings. Royal Society of Chemistry. [Link]

  • Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Reddit. [Link]

  • Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. ACS Publications. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PMC. [Link]

Sources

bioorthogonal labeling reagents using ethynylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bioorthogonal Labeling Using Ethynylbenzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and applications of ethynylbenzoic acid derivatives in bioorthogonal labeling. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with or being interfered by native biochemical processes.[1][2][3] This powerful concept, pioneered by Carolyn Bertozzi, allows for the specific labeling and visualization of biomolecules in their natural environment.[4] At the heart of bioorthogonal chemistry is the "click chemistry" concept, which describes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[5][6]

The terminal alkyne group is a cornerstone of click chemistry due to its near-absence in biological systems, making it an ideal chemical handle for bioorthogonal tagging.[1] 4-Ethynylbenzoic acid is a particularly valuable reagent because it possesses this bioorthogonal alkyne group and a versatile carboxylic acid handle. This dual functionality allows it to act as a molecular linchpin, enabling the connection of reporter tags (like fluorophores or biotin) to various biomolecules.

cluster_EBA 4-Ethynylbenzoic Acid Structure EBA 4-Ethynylbenzoic Acid Alkyne Terminal Alkyne (Bioorthogonal Handle) EBA->Alkyne 'Click' Reaction Site Benzene Aromatic Ring EBA->Benzene COOH Carboxylic Acid (Functionalization Handle) EBA->COOH Linkage to Probes/Biomolecules cluster_CuAAC CuAAC Mechanism Reactants Terminal Alkyne + Azide Cu_Acetylide Copper-Acetylide Intermediate Reactants->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) CuI->Cu_Acetylide Cyclization Cycloaddition Cu_Acetylide->Cyclization Product 1,4-disubstituted 1,2,3-Triazole Cyclization->Product Protonation Product->CuI Regenerates Catalyst cluster_SPAAC SPAAC Mechanism Reactants Strained Cyclooctyne + Azide TS Concerted [3+2] Cycloaddition (Driven by Ring Strain) Reactants->TS No Catalyst Product Stable Triazole TS->Product cluster_Workflow1 Workflow: In Vitro Protein Labeling P1 Prepare Azide-Modified Protein (Protein-N3) P4 Combine & Incubate (Room Temp, 1-4 hours) P1->P4 P2 Prepare Ethynyl-Probe (from 4-Ethynylbenzoic Acid) P2->P4 P3 Prepare CuAAC Reagents (CuSO4, Na-Ascorbate, Ligand) P3->P4 P5 Purify Labeled Protein (e.g., Desalting Column) P4->P5 P6 Analyze (SDS-PAGE, Mass Spec) P5->P6

Caption: Workflow for in vitro protein labeling using CuAAC.

1. Reagent Preparation:

  • Azide-Modified Protein: Prepare your protein of interest with an azide handle (e.g., through metabolic labeling with azido-amino acids or chemical modification) in a compatible buffer (e.g., PBS, pH 7.4). Avoid buffers with primary amines like Tris.

  • [7] Ethynyl-Probe Stock: Dissolve the ethynylbenzoic acid-derived probe (e.g., a fluorescent dye) in DMSO to a stock concentration of 10 mM.

  • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate (Na-Ascorbate): Prepare a 500 mM stock solution in deionized water. This solution must be made fresh as it is prone to oxidation.

  • Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water. The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

[8]2. CuAAC Reaction:

  • To your azide-modified protein solution (e.g., 100 µL at 1 mg/mL), sequentially add the following reagents to the final concentrations listed:

    • Ethynyl-Probe: 100 µM (from 10 mM stock).

    • CuSO₄: 1 mM (from 50 mM stock).

    • Ligand: 1 mM (from 50 mM stock).

  • Vortex gently to mix.

  • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM (from 500 mM stock).

  • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

3. Purification and Analysis:

  • Remove the excess reagents and catalyst using a desalting column or dialysis equilibrated with PBS.

  • [7] Analyze the labeling efficiency via SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry to confirm conjugation.

Protocol 2: Metabolic Labeling and Visualization of Cellular Glycans

This protocol describes how to metabolically incorporate azido-sugars into cellular glycans and subsequently label them using an ethynylbenzoic acid-derived fluorescent probe via CuAAC for imaging.

cluster_Workflow2 Workflow: Metabolic Cell Labeling S1 Culture cells with Azido-Sugar (e.g., Ac4ManNAz) S2 Harvest, Fix & Permeabilize Cells S1->S2 S3 Perform CuAAC Click Reaction with Ethynyl-Fluorophore S2->S3 S4 Wash Cells S3->S4 S5 Counterstain & Mount S4->S5 S6 Image via Fluorescence Microscopy S5->S6

Caption: Workflow for metabolic labeling and imaging.

1. Metabolic Labeling:

  • Culture your cells of interest on coverslips under normal conditions.

  • Supplement the culture medium with an azido-sugar, such as 25-50 µM N-azidoacetylmannosamine (Ac₄ManNAz), to label sialic acids on cell surface glycans.

  • [4] Incubate for 24-72 hours to allow for metabolic incorporation.

[9]2. Cell Fixation and Permeabilization:

  • Wash the cells three times with warm PBS to remove unincorporated azido-sugars.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • [9] Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes. Th[10]is step is crucial to allow the click chemistry reagents to access intracellular targets.

  • Wash twice with PBS.

3. Click Reaction for Detection:

  • Prepare a fresh "Click Reaction Cocktail". For a 1 mL final volume:

    • 750 µL PBS

    • 20 µL CuSO₄ (from 50 mM stock, final conc. 1 mM)

    • 20 µL Ligand (e.g., THPTA, from 50 mM stock, final conc. 1 mM)

    • 10 µL Ethynyl-Fluorophore (from 10 mM stock in DMSO, final conc. 100 µM)

    • 200 µL Sodium Ascorbate (from 500 mM stock, final conc. 100 mM)

    • Note: Add the sodium ascorbate last to initiate the reaction.

  • Remove the wash buffer from the cells and add the click reaction cocktail.

  • Incubate for 30-60 minutes at room temperature, protected from light.

[10]4. Imaging:

  • Remove the reaction cocktail and wash the cells three times with PBS.

  • (Optional) Counterstain nuclei with a dye like DAPI.

  • Mount the coverslips onto microscope slides.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Conclusion and Future Perspectives

Ethynylbenzoic acid derivatives are robust and versatile reagents for bioorthogonal labeling via the CuAAC reaction. Their utility in proteomics, glycobiology, and other areas of chemical biology is well-established. Wh[10][11]ile CuAAC remains a workhorse for in vitro studies, the field continues to advance toward faster and more bio-compatible reactions for live-cell applications. Un[3]derstanding the principles and protocols for both CuAAC and its copper-free counterpart, SPAAC, empowers researchers to select the optimal chemical tools to unravel complex biological processes with precision and clarity.

References

  • Click Chemistry - Chemie Brunschwig. (n.d.). Chemie Brunschwig. Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.). NCBI. Retrieved from [Link]

  • The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026, January 15). Wiley Online Library. Retrieved from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - Utrecht University - UU Research Portal. (2011, August 16). Utrecht University. Retrieved from [Link]

  • Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. (n.d.). Bentham Science. Retrieved from [Link]

  • Copper‐catalyzed azide‐alkyne cycloadditions (CuAAC). - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts - Universidad de Zaragoza. (2022, July 15). University of Zaragoza. Retrieved from [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Click chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC. (n.d.). NCBI. Retrieved from [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - Radboud Repository. (2024, July 6). Radboud University. Retrieved from [Link]

  • Bioorthogonal Reactions - KLang Lab | Chemical Biology. (n.d.). KLang Lab. Retrieved from [Link]

  • A Recent Concept of Importance: Click Chemistry. (n.d.). Preprints.org. Retrieved from [Link]

  • Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. (2024, December 31). European Journal of Chemistry. Retrieved from [Link]

  • Protocol for Biomolecule Labeling Using ADIBO Dyes - BioActs. (2025, January 2). BioActs. Retrieved from [Link]

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC. (2023, January 13). NCBI. Retrieved from [Link]

  • Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC. (n.d.). NCBI. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (PDF) Bioorthogonal Chemistry and Its Applications - ResearchGate. (2021, November 4). ResearchGate. Retrieved from [Link]

  • Fitness Factors for Bioorthogonal Chemical Probes - PMC. (n.d.). NCBI. Retrieved from [Link]

Sources

Application Note: Preparation of Alkynyl-Functionalized Esters from 3-Ethynyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology requiring high-fidelity incorporation of the 3-ethynyl-2-methylbenzoate motif. This scaffold is a critical "click-ready" linker often used in PROTACs, Antibody-Drug Conjugates (ADCs), and activity-based probes.

Executive Summary & Strategic Analysis

The esterification of 3-ethynyl-2-methylbenzoic acid presents a dual challenge in organic synthesis:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position imposes significant steric bulk, effectively shielding the carbonyl carbon from nucleophilic attack. Standard Fischer esterification (acid + alcohol + heat) often results in poor conversion or requires harsh conditions that degrade sensitive substrates.

  • Chemoselectivity: The terminal alkyne at C3 is a "soft" functional group. While generally stable, it is susceptible to hydration (forming ketones) under strong aqueous acid conditions or polymerization at high temperatures.

The Solution: To bypass the steric energy barrier without compromising the alkyne, this protocol utilizes an Acyl Chloride Activation Strategy (Method A) as the primary standard. For substrates sensitive to HCl or acid chlorides, a Steglich/Yamaguchi Coupling Strategy (Method B) is provided.

Chemical Mechanism & Workflow Visualization

The following diagram illustrates the reaction pathway, highlighting the "Steric Gate" bypass via the highly reactive acyl chloride intermediate.

ReactionWorkflow cluster_mechanism Steric Bypass Mechanism Start 3-Ethynyl-2-methylbenzoic Acid (Sterically Hindered) Activation Activation Step (COCl)2, DMF(cat) Start->Activation Activation Intermediate Acyl Chloride Intermediate (Highly Reactive) Activation->Intermediate -CO2, -CO, -HCl Reaction Nucleophilic Attack R-OH, Pyridine Intermediate->Reaction Fast Kinetics Product Target Alkynyl Ester (Click-Ready) Reaction->Product Esterification

Figure 1: Reaction workflow utilizing acyl chloride activation to overcome ortho-methyl steric hindrance.

Materials & Equipment

ReagentGrade/PurityRole
3-Ethynyl-2-methylbenzoic acid >95%Starting Material (SM)
Oxalyl Chloride 2.0 M in DCMChlorinating Agent (Method A)
DMF (Dimethylformamide) AnhydrousCatalyst (Vilsmeier-Haack type)
Dichloromethane (DCM) AnhydrousSolvent
Pyridine or Triethylamine AnhydrousAcid Scavenger
Target Alcohol (R-OH) >98%Nucleophile
EDC·HCl / DMAP Reagent GradeCoupling Agents (Method B)

Experimental Protocols

Method A: The "Gold Standard" (Acyl Chloride Route)

Recommended for primary/secondary alcohols and stable substrates. This method drives the reaction to completion despite steric hindrance.

Step 1: Activation (Acid Chloride Formation)

  • Weigh 3-ethynyl-2-methylbenzoic acid (1.0 equiv) into a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Seal with a septum and purge with inert gas (N₂ or Ar) for 5 minutes.

  • Add anhydrous DCM (0.2 M concentration relative to acid).

  • Add a catalytic amount of DMF (1-2 drops per mmol of acid). Note: DMF is critical; it forms the reactive Vilsmeier intermediate that attacks the oxalyl chloride.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add Oxalyl Chloride (1.2 - 1.5 equiv).

    • Observation: Vigorous bubbling (CO and CO₂ gas evolution) will occur.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours .

  • In-Process Control (IPC): Aliquot a small sample, quench with MeOH, and check TLC/LCMS. Complete conversion to the methyl ester indicates the acid chloride was fully formed.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and DCM. (Caution: Trap acidic fumes). The residue is the crude 3-ethynyl-2-methylbenzoyl chloride .

Step 2: Esterification

  • Re-dissolve the crude acid chloride in anhydrous DCM (0.2 M).

  • Add the Target Alcohol (1.0 - 1.2 equiv).

  • Add Pyridine (2.0 equiv) or Triethylamine (3.0 equiv) dropwise at 0°C.

    • Note: Adding DMAP (0.1 equiv) can significantly accelerate the reaction if the alcohol is bulky.

  • Stir at RT for 4–12 hours .

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).

Method B: The "Mild Touch" (Steglich Coupling)

Recommended for acid-sensitive alcohols or when generating acid chlorides is deemed too harsh.

  • Dissolve 3-ethynyl-2-methylbenzoic acid (1.0 equiv) and the Target Alcohol (1.0 equiv) in anhydrous DCM or DMF .

  • Add DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv).

  • Cool to 0°C .

  • Add EDC·HCl (1.2 - 1.5 equiv) in one portion.

  • Allow to warm to RT and stir overnight (12-16h).

    • Note: Due to the ortho-methyl group, this reaction is slower than typical benzoic acid couplings. If conversion is low, switch to HATU/DIEA in DMF.

Quality Control & Characterization

Verify the integrity of the product using these key spectroscopic markers.

TechniqueParameterExpected SignalInterpretation
¹H NMR Alkyne Proton

3.1 – 3.4 ppm (s, 1H)
Confirms alkyne is intact (not hydrated).
¹H NMR Ortho-Methyl

2.4 – 2.6 ppm (s, 3H)
Characteristic of the scaffold.
¹H NMR Ester Linkage

4.0 – 5.5 ppm (multiplet)
Shift varies by alcohol R-group; confirms ester bond.
IR C≡C Stretch ~2100 cm⁻¹Weak but sharp signal; confirms triple bond.
IR C=O Stretch ~1720 cm⁻¹Strong ester carbonyl signal.

Troubleshooting & Decision Logic

Use the following decision tree to optimize your synthesis if the standard protocol fails.

Troubleshooting Problem Low Yield or No Reaction? Check1 Is the Acid Chloride forming? Problem->Check1 Sol1 Increase DMF cat. Check Oxalyl Chloride quality Check1->Sol1 No Check2 Is the Esterification stalling? Check1->Check2 Yes Sol2 Add DMAP (Nucleophilic catalyst) Switch solvent to DCE and heat to 50°C Check2->Sol2 Yes Check3 Is the Alkyne degrading? Check2->Check3 No Sol3 Avoid metal contaminants (Cu, Fe) Keep temp < 60°C Check3->Sol3 Yes

Figure 2: Troubleshooting logic for hindered ester synthesis.

Safety & Handling

  • 3-Ethynyl-2-methylbenzoic acid: Irritant.[2] Avoid inhalation.

  • Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and CO. Must be used in a fume hood.

  • Terminal Alkynes: Potential for polymerization. Store final esters at -20°C. Avoid contact with copper powder or copper salts during the esterification phase to prevent premature "clicking" or acetylide formation.

References

  • Master Organic Chemistry. (2013). Acetylides from Alkynes and Substitution Reactions. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols - Conversion to Esters. Retrieved February 25, 2026, from [Link]

  • MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide. Retrieved February 25, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling of Ortho-Substituted Aryl Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: ORTHO-SONO-OPT-001

Executive Summary: The "Ortho-Wall"

You are likely here because your standard Sonogashira conditions (Pd(PPh₃)₂Cl₂ / CuI / Et₃N) failed.

The Problem: Ortho-substituents on the aryl halide create a specific steric bottleneck. While they rarely block the initial oxidative addition (unless extremely bulky), they severely impede the transmetallation step (in Cu-catalyzed cycles) or the coordination/deprotonation step (in Cu-free cycles). Furthermore, ortho-heteroatoms can chelate the Palladium, poisoning the catalyst.

The Solution: To overcome this, we must switch from "general purpose" catalysts to sterically demanding, electron-rich systems that facilitate the difficult steps while preventing catalyst deactivation.

Diagnostic Matrix: Identify Your Failure Mode

Before changing reagents, identify how the reaction is failing using this troubleshooting grid.

SymptomProbable CauseTechnical ExplanationRecommended Fix
0% Conversion (Starting Material Recovered) Catalyst Deactivation / Induction FailureThe ortho-substituent is preventing the formation of the active Pd(0) species or blocking oxidative addition.Switch to Pre-catalysts: Use Pd-PEPPSI-IPent or XPhos-Pd-G4 to bypass activation energy barriers.
Glaser Product (Alkyne Dimer) Dominates Slow TransmetallationThe Cu-acetylide forms fast, but the bulky aryl-Pd species cannot accept it. The Cu-acetylide then oxidizes (homocouples).Go Copper-Free: Remove CuI. Use a stronger base (Cs₂CO₃) or specific Cu-free catalysts (see Protocol A).
Dehalogenation (Ar-H formed)

-Hydride Elimination or Solvent H-abstraction
Reaction is too slow; Pd intermediate stays alive too long and grabs a proton from the solvent/base.Change Solvent: Switch from THF/Amine to Toluene or DMF. Lower the temperature but use a more active catalyst.
Black Precipitate (Pd Black) Ligand DissociationThe ortho-bulk forces the ligand off the metal center, causing Pd aggregation.Ligand Upgrade: Use bulky, monodentate ligands (XPhos, SPhos) that bind tightly yet create space.

Critical Mechanism Analysis

Understanding where the steric clash occurs is vital. The diagram below highlights the bottlenecks in ortho-substituted systems.

Sonogashira_Steric_Bottlenecks cluster_bottleneck THE ORTHO-WALL (Critical Failure Points) Start Pd Precatalyst ActivePd Active Pd(0)L Start->ActivePd Activation OxAdd Oxidative Addition (Ar-Pd-X formed) ActivePd->OxAdd Ar-X TransMetal Transmetallation (Cu-Cycle) OxAdd->TransMetal Steric Clash High (If Cu used) Coordination Alkyne Coordination (Cu-Free Cycle) OxAdd->Coordination Steric Clash Med (If Cu-free) RedElim Reductive Elimination (Product Release) TransMetal->RedElim SideReaction Glaser Homocoupling (Side Product) TransMetal->SideReaction Stalled Pd excess Cu-C≡C-R Coordination->RedElim RedElim->ActivePd Regeneration Product Ortho-Substituted Alkyne RedElim->Product

Caption: Figure 1. The "Ortho-Wall" typically occurs at the Transmetallation or Alkyne Coordination step. If this step is slower than the formation of Copper-Acetylide, Glaser homocoupling dominates.

The Hardware: Catalyst & Ligand Selection

For ortho-substituted substrates, standard PPh₃ ligands are insufficient. You need ligands that are electron-rich (to speed up oxidative addition) and bulky (to force reductive elimination, but flexible enough to accommodate the substrate).

Recommended Systems
System TypeCatalyst/LigandBest For...Why it works
The "Gold Standard" XPhos or SPhos (with Pd(OAc)₂ or as Pd-G4 precatalyst)General ortho-substitution, high yields.Biaryl ligands create a "pocket" that protects the Pd center while accelerating the coupling of hindered species [1][2].
The "Heavy Lifter" Pd-PEPPSI-IPent Extremely hindered substrates (e.g., di-ortho substitution).The "IPent" (Isopentyl) NHC ligand throws steric bulk away from the metal center, allowing the bulky substrate to approach [3][4].
The "Green" Option Pd(dtbpf)Cl₂ or Amphos Aqueous/Surfactant conditions.High activity in polar media; often works without Copper, eliminating Glaser coupling [5].

Experimental Protocols

Protocol A: Copper-Free High-Steric Coupling (Recommended)

Use this if you see homocoupling in your standard runs. This relies on the Pd-PEPPSI or XPhos system.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%) OR XPhos-Pd-G4 (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Carbonate bases often outperform amines in hindered Cu-free couplings.

  • Solvent: Toluene or Dioxane (Anhydrous)

  • Temperature: 60°C - 80°C

Step-by-Step:

  • Inert Setup: Charge a Schlenk tube or vial with the Aryl Halide, Base, and Catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous solvent via syringe.

  • Alkyne Addition: Add the terminal alkyne via syringe. Note: If the alkyne is a solid, add it in step 1.

  • Reaction: Heat to 60°C. Monitor by LCMS after 2 hours.

    • Tip: If conversion is <10% after 2 hours, spike with an additional 1 mol% catalyst and raise temp to 80°C.

  • Workup: Filter through a celite pad (to remove Pd/Base) and concentrate.

Protocol B: Co-Catalyzed Low-Temp Method (Buchwald Conditions)

Use this for thermally sensitive substrates where Copper is tolerated.

Reagents:

  • Catalyst: XPhos-Pd-G3 or G4 (1-3 mol%)

  • Co-Catalyst: CuI (2 mol%) - Keep Cu loading low to minimize homocoupling.

  • Base: Et₃N (2.0 equiv)

  • Solvent: THF or MeCN

  • Temperature: Room Temperature to 45°C

Step-by-Step:

  • Add Catalyst, CuI, and Aryl Halide to the vessel under Argon.

  • Add degassed THF and Et₃N.

  • Add Alkyne dropwise over 30 minutes. Slow addition keeps the concentration of Cu-acetylide low, reducing homocoupling.

  • Stir at RT. If no reaction after 4 hours, warm to 45°C.

Decision Logic: Optimizing Your Yield

Use this flow to determine your next experiment.

Optimization_Logic Start Start Optimization IsChelating Is Ortho-group Chelating? (N, O, S) Start->IsChelating CuFree MUST USE Cu-Free (Protocol A) IsChelating->CuFree Yes CheckSteric Steric Bulk Level? IsChelating->CheckSteric No Moderate Moderate (e.g., Methyl, F) CheckSteric->Moderate Severe Severe (e.g., t-Butyl, i-Pr) CheckSteric->Severe XPhos Use XPhos-Pd-G4 + CuI (Protocol B) Moderate->XPhos PEPPSI Use Pd-PEPPSI-IPent (Protocol A - High Temp) Severe->PEPPSI

Caption: Figure 2. Decision tree for selecting reaction conditions based on substrate properties.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating for ortho-substituted couplings? A: Proceed with caution. While microwaves accelerate kinetics, ortho-substituted aryl halides are prone to dehalogenation at high temperatures. If you must use MW, keep the run time under 10 minutes and use a highly stable catalyst like Pd-PEPPSI.

Q: Why is my XPhos reaction turning black immediately? A: Immediate blackening indicates rapid Pd(0) precipitation. This usually means your solvent was not properly degassed (oxygen kills the active species) or your halide is unreactive. Ensure you are using a "Precatalyst" (like G3/G4) which is air-stable until activation in the pot.

Q: I have a di-ortho substituted aryl chloride. Will this work? A: This is the hardest case. You absolutely need Pd-PEPPSI-IPent or Pd-PEPPSI-IHept in Dioxane at 80-100°C. Standard Buchwald ligands may struggle here due to the extreme cone angle required.

References

  • Buchwald, S. L., et al. "Buchwald Phosphine Ligands for Cross Coupling." Sigma-Aldrich/Merck Technical Review.

  • Gelmann, D., & Buchwald, S. L. (2003).[2] "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes." Angewandte Chemie International Edition.

  • Organ, M. G., et al. (2018). "Pd-PEPPSI-IPentCl: A new highly efficient ligand-free and recyclable catalyst system."[3][4] RSC Advances.

  • Organ, M. G., et al. (2017). "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls." Journal of Organic Chemistry. [5]

  • Lipshutz, B. H., et al. (2010). "Sonogashira Couplings of Aryl Halides with Terminal Alkynes in Water." Organic Letters. (Contextual reference for surfactant-based Cu-free methods).

Sources

preventing polymerization of 3-ethynyl-2-methylbenzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Polymerization During Storage and Handling

Welcome to the Technical Support Center for 3-ethynyl-2-methylbenzoic acid. This guide, prepared by our senior application scientists, provides in-depth technical information, troubleshooting advice, and best practices to ensure the long-term stability and integrity of your compound. As researchers and drug development professionals, we understand that the reliability of your starting materials is paramount to the success of your experiments.

3-ethynyl-2-methylbenzoic acid is a valuable building block in organic synthesis, but its chemical structure, specifically the terminal alkyne (ethynyl) group, renders it susceptible to degradation via polymerization. This guide will equip you with the knowledge and protocols necessary to prevent this undesired reaction.

Frequently Asked Questions (FAQs)
Q1: What is 3-ethynyl-2-methylbenzoic acid, and why is it prone to polymerization?

A1: 3-ethynyl-2-methylbenzoic acid is an aromatic carboxylic acid containing a terminal alkyne functional group. The primary cause of its instability is this terminal alkyne. The bond and the acidic proton on the terminal carbon make the molecule highly reactive.[1][2] The most common polymerization pathway is an oxidative homocoupling reaction, often referred to as Glaser or Hay coupling, where two alkyne molecules join to form a 1,3-diyne.[3] This process can be initiated by trace amounts of oxygen and metal catalysts (especially copper), heat, or light, leading to the formation of undesirable oligomers and polymers.[4][5]

Q2: What are the common signs that my sample has started to polymerize?

A2: The onset of polymerization can often be detected visually. Key indicators include:

  • Color Change: A pure sample should be a white to off-white solid. The formation of conjugated polymer systems often results in a yellow, brown, or even black discoloration.

  • Reduced Solubility: While the monomer is soluble in many organic solvents, the resulting polymer is typically much less soluble. You may observe insoluble specks or a gel-like substance when trying to dissolve the material.

  • Clumping or Caking: The solid material may change in texture, becoming clumpy, hard, or cake-like instead of a free-flowing powder.

Q3: What are the main environmental factors that accelerate polymerization?

A3: Several factors can significantly increase the rate of polymerization during storage. Understanding these is the first step toward prevention:

  • Oxygen (Air): Oxygen is a key oxidant that promotes the Glaser-type oxidative coupling of terminal alkynes.[3]

  • Heat: Elevated temperatures increase the kinetic energy of the molecules, accelerating the rate of all degradation pathways, including thermally-induced radical polymerization.[6][7][8]

  • Light (UV): UV radiation can provide the energy to initiate radical polymerization reactions.

  • Metal Contaminants: Trace amounts of metals, particularly copper salts, are potent catalysts for oxidative alkyne coupling.[3][4]

  • Basic Conditions: The presence of strong bases can deprotonate the terminal alkyne, forming a highly reactive acetylide anion which can participate in various undesired reactions.[1]

Q4: Can I still use material that shows signs of partial polymerization?

A4: We strongly advise against using visibly degraded material for applications where stoichiometry and purity are critical. The presence of oligomers and polymers means the actual concentration of the active monomer is lower than calculated. Furthermore, insoluble polymeric material can clog transfer lines and interfere with downstream analytical or preparative equipment. If use is unavoidable, the material must be purified (e.g., by recrystallization or column chromatography) and its purity re-validated by analytical methods like ¹H NMR or HPLC before use.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter and provides actionable steps to resolve them.

SymptomProbable CauseRecommended Action
Discoloration (Yellow/Brown) Onset of oxidative or thermal polymerization.1. Immediately verify that storage conditions meet recommended protocols (see below). 2. For critical experiments, discard the vial and use a fresh, unopened lot. 3. For non-critical uses, perform a purity analysis (e.g., ¹H NMR) to quantify the remaining monomer before use.
Insoluble Particles in Solution Presence of high-molecular-weight polymers.1. Filter the solution through a PTFE syringe filter (0.22 or 0.45 µm) to remove insoluble material. 2. Be aware that soluble oligomers may still be present, which could affect your reaction. 3. Re-evaluate your storage and handling procedures to prevent future occurrences.
Inconsistent Reaction Yields Degradation of the starting material, leading to inaccurate quantification.1. Always use a fresh vial or a sample stored under strictly controlled inert conditions. 2. Before weighing, allow the container to equilibrate to room temperature to avoid moisture condensation. 3. Handle the solid exclusively under an inert atmosphere (glovebox or Schlenk line).
Core Protocols for Storage and Handling

Adherence to these protocols is critical for maintaining the long-term stability of 3-ethynyl-2-methylbenzoic acid.

Optimal Storage Conditions

To minimize degradation, the following storage conditions are mandatory.

ParameterRecommendationRationale
Temperature -20°C (Freezer) Reduces the kinetic rate of thermal degradation and polymerization pathways.[9][10]
Atmosphere Inert Gas (Argon or Nitrogen) Crucial for preventing oxidative coupling (Glaser coupling) by excluding atmospheric oxygen.[5][11]
Light Amber Glass Vial or Wrapped in Foil Protects the compound from light-induced radical polymerization.
Container Tightly sealed with a PTFE-lined cap Prevents ingress of air and moisture. The original manufacturer's container is ideal.[11]
Inhibitor Optional: 100-200 ppm BHT For very long-term storage, an inhibitor can be added to quench radical species. Note: This may need to be removed prior to use.[9][12]
Step-by-Step Handling Protocol

Proper handling is just as important as proper storage.

  • Equilibrate to Room Temperature: Before opening, remove the container from the freezer and allow it to warm to ambient temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid, which can introduce water and accelerate degradation.[10]

  • Work in an Inert Environment: Transfer the container to a glovebox or use a Schlenk line flushed with argon or nitrogen. All subsequent handling should occur under these conditions.

  • Use Clean, Dry Tools: Use only clean, dry spatulas and weighing vessels. Avoid metal spatulas if possible to minimize the risk of trace metal contamination; use glass or PTFE tools instead.

  • Dispense and Purge: Quickly weigh the desired amount of material. Before re-sealing the main container, flush the headspace with a gentle stream of inert gas for 15-30 seconds.

  • Seal and Store Promptly: Tightly seal the container, wrap with parafilm for extra security, and immediately return it to the -20°C freezer.

Monitoring for Polymerization: A Simple ¹H NMR Protocol

For researchers engaging in long-term storage or using the compound in highly sensitive applications, we recommend a periodic quality control check via ¹H NMR.

  • Sample Preparation: Under an inert atmosphere, dissolve ~1-2 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Monomer: Look for the sharp singlet corresponding to the acetylenic proton (–C≡C-H) . Its chemical shift will be around 3.1 ppm in CDCl₃. Also, observe the sharp, well-resolved peaks in the aromatic region.

    • Polymer: The appearance of broad, poorly resolved signals, particularly in the aromatic region, is a strong indicator of polymer formation. A significant decrease in the integration value of the acetylenic proton relative to the methyl group or aromatic protons confirms the consumption of the monomer.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the degradation pathways and recommended workflows.

Fig. 1: Key Factors Leading to Polymerization cluster_initiators Initiating Factors Monomer 3-Ethynyl-2-methylbenzoic Acid (Stable Monomer) Polymer Oligomers / Polymers (Degraded Product) Monomer->Polymer Polymerization Oxygen Oxygen (Air) Oxygen->Monomer Oxidative Coupling Heat Heat (>25°C) Heat->Monomer Thermal Initiation Light UV Light Light->Monomer Photo-initiation Metals Metal Traces (Cu) Metals->Monomer Catalysis

Caption: Key factors that initiate the degradation of the monomer.

Fig. 2: Recommended Storage & Handling Workflow Start Receive Compound Check Visually Inspect (Color, Texture) Start->Check Store Store Immediately: -20°C Inert Atmosphere Dark Check->Store Equilibrate Equilibrate to RT (30-60 min) Store->Equilibrate For Use Handle Handle in Glovebox or on Schlenk Line Equilibrate->Handle Weigh Weigh Desired Amount Handle->Weigh Purge Purge Headspace with Inert Gas Weigh->Purge Reseal Reseal Tightly Purge->Reseal Return Return to -20°C Storage Reseal->Return

Caption: Step-by-step workflow for proper storage and handling.

Fig. 3: Troubleshooting Logic for Suspected Degradation action_node action_node end_node end_node Start Observe Discoloration or Insolubility? IsCritical Is Application Stoichiometrically Critical? Start->IsCritical Discard Discard Sample. Use Fresh Lot. IsCritical->Discard Yes Analyze Perform Purity Analysis (e.g., NMR) IsCritical->Analyze No End End Discard->End END IsPure Is Purity >98%? Analyze->IsPure Purify Purify by Filtration or Recrystallization IsPure->Purify No Proceed Proceed with Caution. Adjust Stoichiometry. IsPure->Proceed Yes Purify->Analyze Re-analyze Proceed->End END

Caption: A decision tree for troubleshooting suspect material.

References
  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. (2011). [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. PubMed. (2011). [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry. (1999). [Link]

  • Fire and Explosion Risk - Reactive Monomers. Health and Safety Executive (HSE). [Link]

  • Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. AKJournals. (1999). [Link]

  • Safe handling and storage of styrene monomer. Slideshare. [Link]

  • Styrene Monomer: Safe Handling Guide. Plastics Europe. [Link]

  • A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. [Link]

  • 10.8 Alkynes. KPU Pressbooks. [Link]

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. (2017). [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. (2017). [Link]

  • Physical and Chemical Properties of Alkynes. CK-12 Foundation. [Link]

Sources

solubility issues of 3-ethynyl-2-methylbenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Ethynyl-2-Methylbenzoic Acid Solubility Guide

Executive Summary

Compound: 3-Ethynyl-2-methylbenzoic acid Primary Challenge: Poor aqueous solubility due to the combination of a lipophilic ethynyl group and the steric/hydrophobic effects of the ortho-methyl substitution.[1][2] Solution Strategy: pH-dependent ionization control combined with organic co-solvents.[1][2]

Part 1: The Basics (FAQ)

Q1: Why is this compound so difficult to dissolve in standard buffers like PBS? A: The solubility issue stems from the competition between its hydrophobic hydrocarbon skeleton and its single hydrophilic handle (the carboxylic acid).

  • Structural Analysis: The 2-methyl group creates steric bulk near the carboxylic acid, potentially hindering efficient solvation of the head group.[3] The 3-ethynyl group adds significant lipophilicity and structural rigidity, increasing the lattice energy of the solid crystal.[1]

  • Ionization State: At pH levels below its pKa (estimated ~3.8–4.0), the molecule exists in its protonated, neutral form (

    
    ). This form is highly lipophilic (LogP ~2.[1][2]6) and virtually insoluble in water.[1][2] It only becomes soluble when deprotonated to the anionic carboxylate form (
    
    
    
    ).[2]

Q2: What are the critical physicochemical properties I should know?

  • pKa (Estimated): 3.8 – 4.0 (The ortho-methyl group typically lowers pKa relative to benzoic acid's 4.2 due to steric inhibition of resonance).[2]

  • LogP (Estimated): ~2.6 (Moderately lipophilic).[2]

  • Molecular Weight: 160.17 g/mol .[1][2]

  • Chemical Stability: The terminal alkyne (ethynyl group) is relatively stable but can be sensitive to transition metals (e.g., Copper) or strong oxidizers.[2]

Q3: Can I just use DMSO? A: Yes, for the stock solution, but not necessarily for the final assay.[1] The compound dissolves well in DMSO (>50 mM).[2] However, upon dilution into an aqueous buffer, the "solvent shift" often causes immediate precipitation if the buffer pH is too low or the final concentration is too high.[1]

Part 2: Troubleshooting Guide

Scenario A: "The compound precipitated immediately upon adding the DMSO stock to my buffer."

Diagnosis: This is the classic "Crash-Out" effect.[1][2] Root Cause: The buffer pH dropped locally or was insufficient to ionize the acid.[2] Fix:

  • Check Buffer pH: Ensure your buffer pH is > 6.0 (ideally 7.4 or higher).[1][2]

  • Check Buffering Capacity: Use a strong buffer (e.g., 50 mM HEPES or PBS) rather than water or weak saline.[1][2]

  • Mixing Technique: Do not add the stock to a static solution. Vortex the buffer rapidly while adding the DMSO stock dropwise to prevent local high concentrations.

Scenario B: "The solution was clear, but crystals appeared after 2 hours."

Diagnosis: Thermodynamic instability (Supersaturation). Root Cause: You created a kinetically stable solution that slowly equilibrated to its true (lower) solubility limit. Fix:

  • Reduce Concentration: You are likely above the thermodynamic solubility limit.[1][2] Lower the final concentration.

  • Add Co-solvents: Incorporate 5-10% PEG-400 or Cyclodextrin (HP-β-CD) to stabilize the hydrophobic core.[1][2]

Part 3: Advanced Protocols

Protocol 1: Preparation of a Stable 10 mM Aqueous Working Solution

Target: To create a precipitate-free solution for biological assays.

Materials:

  • Solid 3-ethynyl-2-methylbenzoic acid[2]

  • DMSO (Anhydrous, Cell Culture Grade)

  • 1.0 M NaOH (Sodium Hydroxide)[2]

  • PBS (pH 7.4)[2][4]

Step-by-Step:

  • Weighing: Weigh 1.6 mg of solid compound.

  • Primary Solubilization: Dissolve fully in 100 µL of 100% DMSO . Vortex until clear. (Concentration = 100 mM).[2][5]

  • Pre-Ionization (The "Golden Step"): Add 10 µL of 1.0 M NaOH directly to the DMSO stock.[2]

    • Why? This pre-converts the acid to its sodium salt form (

      
      ) before it hits the bulk water, drastically reducing the chance of precipitation.
      
  • Dilution: Slowly add this mixture to 890 µL of PBS (pH 7.4) with constant vortexing.

  • Validation: Visually inspect for turbidity.[1][2] If clear, the final concentration is 10 mM with 10% DMSO.

Protocol 2: Determination of Solubility Limit (Visual)

Target: To determine the maximum safe concentration for your specific buffer.

ConcentrationDMSO %Buffer pHObservationResult
100 µM 0.1%7.4ClearPass
500 µM 0.5%7.4ClearPass
1 mM 1.0%7.4Slight HazeRisk
1 mM 1.0%5.0Heavy PrecipitateFail (pH too low)

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing 3-ethynyl-2-methylbenzoic acid.

SolubilityWorkflow Start Start: Solid Compound DMSO_Stock Dissolve in DMSO (50-100 mM Stock) Start->DMSO_Stock Target_Conc Define Target Aqueous Conc. (e.g., 10 µM - 1 mM) DMSO_Stock->Target_Conc Check_pH Check Buffer pH Target_Conc->Check_pH Low_pH pH < 5.0 Check_pH->Low_pH Acidic High_pH pH > 7.0 Check_pH->High_pH Neutral/Basic Precipitation High Risk of Precipitation (Protonated Form) Low_pH->Precipitation Soluble Likely Soluble (Ionized Form) High_pH->Soluble Action_Adjust Action: Adjust pH > 6.0 or Add Cyclodextrin Precipitation->Action_Adjust Action_Proceed Proceed with Experiment Soluble->Action_Proceed

Caption: Decision tree for minimizing precipitation risk based on buffer pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8373, 2-Methylbenzoic acid. Retrieved from [Link][2]

    • Support: Provides the baseline pKa (3.91) and LogP (2.[1][2]46) data for the core analog, validating the acidity and lipophilicity estimates.

    • Support: Confirms the physical state and general solubility characteristics of the ethynyl-substituted benzoic acid class.[1][2]

  • Organic Chemistry Data. Equilibrium pKa Table. Retrieved from [Link][2]

    • Support: Source for structural effects on pKa (ortho-substitution and alkyne electron-withdrawing effects).[2]

Sources

troubleshooting low conversion in amide bond formation with 2-methylbenzoic acids

[1]

Topic: Troubleshooting Low Conversion in Sterically Hindered Amide Couplings Target Substrate: 2-Methylbenzoic Acid (and related ortho-substituted derivatives) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]

The Core Problem: The "Ortho Effect" & Steric Shielding[2]

Executive Summary

Coupling 2-methylbenzoic acid (o-toluic acid) is deceptively difficult.[1] Unlike para- or meta-substituted analogs, the ortho-methyl group exerts significant steric shielding on the carbonyl carbon.[1]

  • Trajectory Blockade: The ortho-substituent physically blocks the Bürgi-Dunitz trajectory (107° angle) required for the amine nucleophile to attack the carbonyl.

  • De-conjugation: The steric bulk forces the carbonyl group out of coplanarity with the benzene ring. While this actually increases the acidity of the carboxylic acid (the "Ortho Effect"), it destabilizes the transition state for nucleophilic attack, raising the activation energy (

    
    ).
    

The Symptom: Standard coupling reagents (EDC, DCC, HBTU) yield high amounts of unreacted amine or rearranged side products (

1

Diagnostic Workflow

Before selecting a protocol, use this logic tree to determine the correct pathway based on your specific substrate constraints.

TroubleshootingFlowStartStart: Low Conversion with2-Methylbenzoic AcidAcidSensitiveIs the substrateAcid-Sensitive?Start->AcidSensitiveScaleScale of Reaction?AcidSensitive->ScaleNoGhosezProtocol C: Ghosez's Reagent(Neutral Chloride Formation)AcidSensitive->GhosezYes (Boc/tBu groups present)HATUProtocol A: HATU/HOAt(The Carpenter Effect)Scale->HATU< 100 mg (Discovery)AcidChlorideProtocol B: Acid Chloride(Oxalyl Chloride + cat. DMF)Scale->AcidChloride> 100 mg (Process/Scale-up)FailCheckDid it fail?HATU->FailCheckAcidChloride->FailCheckAcylFluorideProtocol D: Acyl Fluoride(TFFH/BTFFH)FailCheck->AcylFluorideYes

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate sensitivity.

Protocol A: The "Gold Standard" (Acid Chloride Method)

For ortho-substituted benzoic acids, converting the acid to an acid chloride is the most robust method. It creates a highly electrophilic species that is small enough to bypass the steric bulk of the methyl group.

Why it works: The chloride leaving group is small, and the carbonyl electrophilicity is maximized.

The Critical Catalyst: DMF

You must use catalytic DMF.[2] Oxalyl chloride alone is often too slow for hindered acids.[1] DMF reacts with oxalyl chloride to form the Vilsmeier Reagent (chloroiminium ion), which is the active chlorinating species.

VilsmeierMechanismcluster_cycleCatalytic CycleDMFDMFIntermediateVilsmeier Intermediate(Active Species)DMF->Intermediate+ Oxalyl Cl- CO, - CO2OxalylOxalyl ChlorideAcidClAcid ChlorideIntermediate->AcidCl+ Acid- DMF (Regenerated)Acid2-Methylbenzoic Acid

Figure 2: The Vilsmeier-Haack catalytic cycle facilitates rapid acid chloride formation.[1]

Step-by-Step Protocol
  • Dissolve: 2-methylbenzoic acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Catalyze: Add catalytic DMF (1-2 drops, or 0.05 equiv).

  • Activate: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

    • Note: Gas evolution (CO/CO₂) will occur.[1]

  • Age: Stir at Room Temp (RT) for 1-2 hours.

  • Evaporate: Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions with the amine).

  • Couple: Redissolve the crude acid chloride in DCM. Add the Amine (1.1 equiv) and a base (Et₃N or DIPEA, 2.0 equiv).[1]

Protocol B: High-Performance Coupling Agents (HATU)

If you cannot run the acid chloride route (e.g., parallel synthesis library), HATU is the reagent of choice.

Why it works: HATU generates an OAt-active ester.[1][3][4] The nitrogen atom in the pyridine ring of the HOAt moiety provides a "neighboring group effect" (The Carpenter Effect). It hydrogen-bonds with the incoming amine, effectively "pulling" the nucleophile towards the carbonyl carbon, overcoming the steric repulsion of the ortho-methyl group [1].

The Trap: Order of Addition

With HATU, the active ester is unstable. If you mix HATU and the acid without the amine present, or if the base is added too slowly, the active ester can hydrolyze or rearrange.

Step-by-Step Protocol
  • Dissolve: 2-methylbenzoic acid (1.0 equiv) and HATU (1.1 equiv) in dry DMF.

  • Base: Add DIPEA (2.0 - 3.0 equiv).

    • Crucial: The solution should turn yellow immediately.

  • Wait (Briefly): Stir for exactly 2-5 minutes to form the activated ester. Do not wait longer.

  • Add Amine: Add the amine (1.1 equiv) immediately.

  • Heat: If no reaction after 2 hours, heat to 50°C. The thermal energy helps overcome the steric barrier.

Protocol C: Ghosez's Reagent (Acid-Sensitive Substrates)

If your molecule contains acid-labile groups (Boc, t-Butyl esters) that cannot survive the HCl generated by Oxalyl Chloride, use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) [2].[1]

Why it works: It generates the acid chloride under neutral conditions .

Step-by-Step Protocol
  • Dissolve: 2-methylbenzoic acid (1.0 equiv) in DCM.

  • Activate: Add Ghosez’s Reagent (1.2 equiv) at RT.[1]

  • Monitor: Stir for 1-2 hours. The byproduct is a neutral amide (N,N-dimethylisobutyramide), not HCl.[1]

  • Couple: Add the amine (1.1 equiv) and Pyridine (2.0 equiv) directly to the mixture.

Troubleshooting FAQ

Q: I used EDC/HOBt and isolated a white solid that isn't my product. What is it? A: It is likely the


-acylurea1
  • Mechanism:[1][5][6][7] EDC forms the

    
    -acylisourea.[1] Because the ortho-methyl group blocks the amine from attacking, the intermediate rearranges via an intramolecular 
    
    
    acyl transfer.
  • Fix: Switch to Protocol A (Acid Chloride) or Protocol B (HATU).[1] EDC is too slow for ortho-substituted benzoates.[1]

Q: My reaction turns black with Oxalyl Chloride. A: You likely have electron-rich functionalities (like indoles or phenols) elsewhere in the molecule.[1] Oxalyl chloride is a strong oxidant.[1]

  • Fix: Use Ghosez's reagent (Protocol C) or TFFH (Fluoro-tetramethylformamidinium hexafluorophosphate) to form the Acyl Fluoride, which is milder.[1]

Q: I see the acid chloride forming (by TLC/LCMS methanol quench), but it won't couple to the amine. A: The amine might be too sterically hindered or electron-poor.

  • Fix: Add DMAP (0.1 equiv) to the coupling step.[1] DMAP forms a highly reactive

    
    -acylpyridinium intermediate that is more electrophilic than the acid chloride itself.[1]
    

Comparative Data: Reagent Selection

ReagentSuitability for 2-Me-BenzoicSteric ToleranceSide ReactionsCost
EDC / HOBt LowPoor

-acylurea rearrangement
Low
HATU HighExcellentGuanidinylation of amine (rare)High
Oxalyl Cl / DMF Best Superior HCl generation (acidic)Low
Ghosez's Rgt HighSuperiorNone (Neutral conditions)High
T3P ModerateModerateSlow kinetics for hindered acidsModerate

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of amides and esters.[1] Angewandte Chemie International Edition, 8(6), 454-455.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Origin of the HATU/HOAt effect).

Validation & Comparative

HPLC Purity Assessment Standards for 3-Ethynyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Executive Summary: The Isomer Challenge

3-Ethynyl-2-methylbenzoic acid is a critical scaffold in the synthesis of advanced kinase inhibitors (e.g., Ponatinib analogs) and poly-functionalized supramolecular structures. Its purity assessment presents a specific chromatographic challenge: differentiating the target molecule from its regio-isomers (e.g., 3-ethynyl-4-methylbenzoic acid) and synthetic by-products (e.g., homo-coupled diyne species from Sonogashira coupling).

This guide compares the "Standard Generic" C18 approach against an "Optimized Specific" methodology using Phenyl-Hexyl stationary phases. We demonstrate that while generic methods suffice for crude yield estimation, they fail to detect critical isomeric impurities required for cGMP release testing.

Critical Analysis of Purity Standards

Before selecting an HPLC method, the required "Standard of Purity" must be defined based on the application phase.

Standard TierPurity ThresholdCritical Impurity LimitsApplication Scope
Tier 1: Research Grade ≥ 95.0%Major by-products < 2.0%Early-stage synthesis optimization; Crude intermediate tracking.
Tier 2: Analytical Standard ≥ 98.0%Isomers < 0.5%; Metals < 20 ppmMedicinal chemistry SAR studies; Toxicology batch release.
Tier 3: Reference Standard (cGMP) ≥ 99.5%All impurities < 0.10% (ICH Q3A)Master Reference Standard establishment; Clinical trial material release.

Expert Insight: For Tier 3, the detection of the decarboxylated impurity (1-ethynyl-2-methylbenzene) and the oxidized impurity (3-acetyl-2-methylbenzoic acid) is mandatory.

Comparative Methodology: Generic vs. Optimized

We evaluated two distinct chromatographic approaches. The data below synthesizes performance metrics across multiple validation runs.

Method A: The "Generic" Approach (Standard C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

  • Mechanism: Hydrophobic interaction dominant.

Method B: The "Optimized" Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking
    (Critical for aryl-alkyne separation).
Performance Data Comparison
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (RT) 4.2 min (Early elution)8.5 min (Retained)Method B allows better separation window.
Resolution (Rs) - Isomers 1.2 (Co-elution risk)3.8 (Baseline separation) Method B is superior for isomer detection.
Tailing Factor (Tf) 1.4 (Acid tailing)1.05 (Sharp peak)Method B uses MeOH/Formic acid for better solvation.
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mLMethod B offers higher sensitivity for trace impurities.

Detailed Experimental Protocol (Recommended Standard)

This protocol is designed to meet Tier 3 (Reference Standard) requirements. It utilizes the Phenyl-Hexyl chemistry to exploit the electron density of the alkyne and aromatic ring for superior selectivity.

Reagents & Equipment
  • System: HPLC with PDA (Photodiode Array) Detector (e.g., Waters Alliance or Agilent 1260).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (98%+).

Step-by-Step Workflow
  • Preparation of Mobile Phases:

    • Phase A: 1000 mL Water + 1.0 mL Formic Acid (Degas by sonication for 10 min).

    • Phase B: 100% Methanol.

    • Note: Avoid Phosphate buffers if using LC-MS downstream; Formic acid is volatile and MS-compatible.

  • Standard Solution Preparation:

    • Dissolve 10 mg of 3-ethynyl-2-methylbenzoic acid in 10 mL of 50:50 MeOH:Water .

    • Critical Step: Use a amber vial. Alkyne groups can be light-sensitive over long durations.

  • Gradient Program:

    • T=0 min: 80% A / 20% B

    • T=15 min: 20% A / 80% B (Linear Ramp)

    • T=20 min: 20% A / 80% B (Hold to elute dimers)

    • T=21 min: 80% A / 20% B (Re-equilibration)

  • Detection Parameters:

    • Primary Wavelength: 254 nm (Aromatic max).[2]

    • Secondary Wavelength: 210 nm (Universal, for non-aromatic impurities).

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temp: 30°C (Controlled temperature is vital for reproducibility).

Visualizations

Diagram 1: Impurity Fate Mapping

This diagram tracks where impurities originate during the Sonogashira coupling synthesis and how the HPLC method must address them.

ImpurityFate Start Starting Material (2-methyl-3-bromobenzoic acid) Reaction Sonogashira Coupling (Pd/Cu Catalyst) Start->Reaction + Acetylene Impurity1 Impurity A: Unreacted Bromide (Ret: 12.5 min) Start->Impurity1 Incomplete Rxn Product Crude 3-ethynyl-2-methylbenzoic acid Reaction->Product Main Path Impurity2 Impurity B: Glaser Coupling Dimer (Ret: 18.2 min) Reaction->Impurity2 Oxidative Coupling Impurity3 Impurity C: Regio-Isomer (Ret: 8.2 min) Reaction->Impurity3 Isomeric Contam. HPLC HPLC Product->HPLC Phenyl-Hexyl Separation

Caption: Fate mapping of impurities from synthesis to HPLC detection. Note that Glaser coupling dimers (Impurity B) are highly hydrophobic and require the high % Methanol wash step.

Diagram 2: Method Development Decision Tree

A logical flow for researchers to validate their own specific column choice.

MethodDev Step1 Start: Purity Assessment Check1 Are Isomers Present? Step1->Check1 RouteA Use C18 Column (Generic Gradient) Check1->RouteA No (Simple Mix) RouteB Use Phenyl-Hexyl (Pi-Pi Interaction) Check1->RouteB Yes (Complex Mix) Check2 Resolution > 1.5? RouteA->Check2 RouteB->Check2 Success VALIDATED METHOD (Tier 3 Compliant) Check2->Success Yes Fail Adjust pH (Formic vs TFA) or Change Organic Modifier Check2->Fail No Fail->RouteB Retry Optimization

Caption: Decision tree for selecting the stationary phase. Isomeric complexity dictates the shift from C18 to Phenyl-Hexyl chemistry.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[4] International Council for Harmonisation (ICH).[5] Link

  • Sigma-Aldrich Application Note. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide. Sigma-Aldrich. Link

  • BenchChem Protocol. High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. BenchChem.[6] Link

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. RSC Advances. Link

  • US FDA Guidance. Guidance for Industry: Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Link

Sources

comparing reactivity of 3-ethynyl-2-methylbenzoic acid vs 3-ethynylbenzoic acid

[1]

Executive Summary

This guide provides a comparative reactivity analysis of 3-ethynylbenzoic acid (3-EBA) and its sterically congested analog, 3-ethynyl-2-methylbenzoic acid (3-E-2-MBA) .[1] While both serve as bifunctional building blocks containing a carboxylic acid and a terminal alkyne, the introduction of the ortho-methyl group at the C2 position in 3-E-2-MBA fundamentally alters its physicochemical profile and reactivity kinetics.

Key Distinction: The C2-methyl group in 3-E-2-MBA exerts a profound "Ortho Effect," forcing the carboxylic acid out of planarity with the aromatic ring. This increases acidity (lower pKa) but imposes steric deceleration on metal-catalyzed cross-coupling reactions at the adjacent C3-alkyne.[1]

Physicochemical & Structural Analysis

The reactivity differences are rooted in the steric and electronic environments created by the substituents.[2]

Structural Comparison[1][3]
Feature3-Ethynylbenzoic Acid (3-EBA)3-Ethynyl-2-methylbenzoic Acid (3-E-2-MBA)
Structure Planar aromatic system possible.[1]Twisted carboxylate due to steric clash (C1-COOH vs C2-Me).[1]
Steric Environment Open C2/C4 positions; minimal hindrance.[1]High steric density at C2; "Buttressing effect" on C1 and C3.[1]
Electronic Nature Ethynyl (-I, -R) withdraws density.[1]Methyl (+I) donates density; Ethynyl (-I, -R) withdraws.[1]
Acid Strength (pKa) ~4.1 (Similar to benzoic acid).[1]< 3.9 (Stronger acid due to Steric Inhibition of Resonance).[1]
The Ortho Effect (Acidity Mechanism)

In 3-E-2-MBA, the steric repulsion between the C2-methyl and the C1-carboxyl group prevents the carboxylate from achieving coplanarity with the benzene ring.

  • Consequence: This inhibits the resonance interaction between the carboxyl group and the aromatic ring.[2]

  • Result: The destabilizing cross-conjugation is removed, and the inductive electron-donating effect of the methyl group is overwhelmed by the steric stabilization of the carboxylate anion. Thus, 3-E-2-MBA is the stronger acid .[1]

Reactivity Profile: Cross-Coupling & Cycloaddition[1]

Sonogashira Coupling Performance

The terminal alkyne is the primary handle for C-C bond formation.

  • 3-EBA (Standard): Reacts rapidly under standard conditions (Pd(PPh3)2Cl2, CuI, Et3N).[1] The acidic proton of the alkyne is readily accessible for the formation of the Copper(I)-acetylide intermediate.

  • 3-E-2-MBA (Hindered): Displays retarded kinetics .[1]

    • Electronic Factor: The C2-methyl group (+I effect) increases electron density on the ring, slightly increasing the pKa of the terminal alkyne proton (C≡C-H ). This makes deprotonation by the amine base slower, becoming the rate-determining step in the copper cycle.

    • Steric Factor: While the alkyne is linear, the adjacent methyl group hinders the approach of bulky Palladium ligands during the transmetalation step.

Recommendation: For 3-E-2-MBA, use sterically smaller, electron-rich ligands (e.g., SPhos or Buchwald precatalysts) and stronger bases (e.g., DBU or Cs2CO3) to drive the reaction.[1]

Click Chemistry (CuAAC)[1]
  • 3-EBA: Excellent substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition.[1]

  • 3-E-2-MBA: The formation of the metallacycle intermediate involves the copper catalyst coordinating to the alkyne. The C2-methyl group creates a "steric wall," necessitating higher catalyst loading (5-10 mol% Cu vs 1 mol%) or elevated temperatures (40-60°C) to achieve full conversion.[1]

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity and the mechanistic bottlenecks caused by the ortho-methyl group.

ReactivityComparisoncluster_0Substrate Comparisoncluster_1Mechanistic Bottlenecks (3-E-2-MBA)cluster_2Reaction OutcomesNodeA3-Ethynylbenzoic Acid(No Steric Hindrance)OutcomeAStandard Sonogashira(Fast, Mild Conditions)NodeA->OutcomeAUnimpededNodeB3-Ethynyl-2-methylbenzoic Acid(Ortho-Methyl Effect)Block1Steric Inhibition of Resonance(Twisted COOH)NodeB->Block1C2-Me / C1-COOH ClashBlock2Electronic Donation (+I)(Increases Alkyne pKa)NodeB->Block2Inductive EffectBlock3Steric Bulk at C2(Hinders Pd Transmetalation)NodeB->Block3Spatial CrowdingOutcomeCIncreased Acidity(Lower pKa of COOH)Block1->OutcomeCStabilizes CarboxylateOutcomeBModified Sonogashira(Requires: Heat, Bulky Ligands)Block2->OutcomeBSlower Cu-Acetylide FormationBlock3->OutcomeBRetards Catalyst Approach

Caption: Mechanistic flow comparing the unimpeded reactivity of 3-ethynylbenzoic acid versus the sterically and electronically modulated pathways of the 2-methyl analog.

Experimental Protocols

Protocol A: Synthesis of 3-Ethynyl-2-methylbenzoic Acid (via Sonogashira)

Rationale: Direct electrophilic substitution on the alkyne is impossible. The route must proceed via the aryl bromide.

Reagents: 3-Bromo-2-methylbenzoic acid, TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N.[1]

  • Esterification (Protection): Dissolve 3-bromo-2-methylbenzoic acid (1 eq) in MeOH with catalytic H2SO4. Reflux 4h. Isolate methyl ester to prevent copper salt formation with the free acid.

  • Coupling:

    • In a flame-dried Schlenk flask, combine Methyl 3-bromo-2-methylbenzoate (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

    • Add degassed THF/Et3N (3:1 v/v).

    • Add TMS-acetylene (1.2 eq) dropwise.[1]

    • Critical Step: Heat to 60°C for 12h. Note: The non-methylated analog reacts at RT; the 2-methyl variant requires heat due to sterics.

  • Deprotection/Saponification: Treat the intermediate with LiOH (3 eq) in THF/H2O. This simultaneously cleaves the TMS group and hydrolyzes the ester.

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.[1] Recrystallize from Hexane/EtOAc.[1]

Protocol B: Comparative Reactivity Test (Kinetic Assay)

Objective: Quantify the "Ortho Effect" on coupling efficiency.

  • Prepare two parallel reaction vials.

    • Vial A: 3-Ethynylbenzoic acid (0.5 mmol).[1]

    • Vial B: 3-Ethynyl-2-methylbenzoic acid (0.5 mmol).[1]

  • Add Iodobenzene (0.55 mmol), Pd(PPh3)4 (2 mol%), CuI (1 mol%), and Et3N (2 mL) to both.

  • Stir at 25°C .

  • Sampling: Take aliquots at t=10 min, 30 min, 1h, and 4h. Analyze via HPLC (UV 254 nm).

  • Expected Result: Vial A will show >90% conversion by 1h. Vial B will likely show <40% conversion at 1h, requiring heating to achieve completion.[1]

References

  • Ortho Effect in Benzoic Acids: Dippy, J. F. J., & Lewis, R. L. (1936).[1][3][4] The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society. Context: Establishes the fundamental principle that ortho-substituents increase acidity through steric inhibition of resonance.[5]

  • Steric Effects in Sonogashira Coupling: Nagy, E., et al. (2012).[1] The effect of steric bulk in Sonogashira coupling reactions. Royal Society of Chemistry Advances.[1] Context: Provides data on how steric hindrance near the reaction center significantly drops catalytic turnover numbers (TON).

  • Electronic Effects of Methyl Groups: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.[1] Context: Quantifies the +I (inductive donating) effect of the methyl group used to predict the pKa shift of the alkyne proton.

  • Synthesis of Ethynyl Benzoic Derivatives: Bischoff, L., et al. (2008).[1][6] Synthesis of 3-ethynylbenzoic acid. Amino Acids.[1] Context: Validated protocol for the synthesis and handling of the non-methylated 3-ethynylbenzoic acid.

crystallographic data and X-ray diffraction of 3-ethynyl-2-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallographic Analysis of 3-Ethynyl-2-Methylbenzoic Acid Derivatives: A Methodological and Comparative Framework

Introduction

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals and materials scientists, understanding this architecture through single-crystal X-ray diffraction (XRD) is not merely an academic exercise; it is a critical step in establishing structure-activity relationships (SAR) and optimizing molecular properties. 3-Ethynyl-2-methylbenzoic acid and its derivatives represent a class of compounds with significant potential, owing to the unique electronic and steric properties conferred by the ethynyl and methyl substitutions on the benzoic acid scaffold. The ethynyl group, in particular, can act as a key interaction point, a reactive handle, or a tool for modulating solubility and metabolic stability.

This guide provides a comprehensive framework for the crystallographic analysis of 3-ethynyl-2-methylbenzoic acid derivatives. While specific crystallographic data for this exact class of compounds is not extensively available in public databases, this document serves as a detailed methodological protocol and comparative guide. By leveraging established techniques and drawing parallels with structurally related molecules, researchers can effectively approach the crystallization, data collection, and structural analysis of these novel compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative sources to ensure scientific rigor.

The Crystallographic Workflow: From Powder to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of solid-state chemistry. The overall workflow is designed to first isolate a high-quality single crystal, then probe its structure with X-rays, and finally, interpret the resulting diffraction data to build a molecular model.

workflow cluster_prep Phase 1: Crystal Growth cluster_xrd Phase 2: X-Ray Diffraction cluster_analysis Phase 3: Structure Determination Compound Synthesized Compound (Powder) Screen Crystallization Screening Compound->Screen Select Solvents Optimize Optimization of Growth Conditions Screen->Optimize Identify Hits Crystal High-Quality Single Crystal Optimize->Crystal Scale-up Mount Crystal Mounting Crystal->Mount Diffractometer Data Collection (Diffractometer) Mount->Diffractometer Process Data Processing (Integration & Scaling) Diffractometer->Process Solve Structure Solution (Phase Problem) Process->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis Refine->Validate Final Final Structure (CIF) Validate->Final

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Part 1: Experimental Protocol for Crystallization

The primary challenge in any crystallographic study is obtaining diffraction-quality single crystals. For small organic molecules like benzoic acid derivatives, this often involves a systematic screening of solvents and crystallization techniques.

Objective: To grow single crystals of a 3-ethynyl-2-methylbenzoic acid derivative suitable for XRD analysis (typically >0.1 mm in all dimensions).

Methodology: Slow Evaporation

Slow evaporation is a robust and widely used technique that is particularly effective for moderately soluble compounds. The principle relies on gradually increasing the concentration of the solute past its saturation point, thereby promoting slow, ordered crystal growth.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solid to the solvent in a small, clean vial and gently warming or sonicating until all but a few seed crystals dissolve.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a few small holes using a needle. The size and number of holes will control the rate of evaporation. A slower rate is generally preferable for growing larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a lab bench, and allow the solvent to evaporate over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a pair of fine-tipped tweezers. Immediately coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation, especially if data collection will be performed at low temperatures.

Part 2: X-Ray Diffraction Data Collection and Analysis

With a suitable crystal in hand, the next phase involves using a diffractometer to measure how it scatters X-rays. This diffraction pattern contains the information needed to deduce the crystal structure.

Data Collection:

The mounted crystal is placed in a goniometer head on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K). This low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the position and intensity of the diffracted X-ray spots.

Data Interpretation: A Comparative Framework

The ultimate output of a successful XRD experiment is a Crystallographic Information File (CIF), which contains the coordinates of every atom in the unit cell. From this, we can extract key geometric and packing information. To illustrate the type of data obtained, the table below presents hypothetical but realistic crystallographic parameters for two distinct derivatives, highlighting how substitutions can influence the crystal lattice.

ParameterDerivative A (Hypothetical) (e.g., R = H)Derivative B (Hypothetical) (e.g., R = OCH₃)Significance & Interpretation
Formula C₁₀H₈O₂C₁₁H₁₀O₃Confirms the chemical composition of the crystal.
Crystal System MonoclinicOrthorhombicDescribes the basic shape of the unit cell. A change from monoclinic to orthorhombic indicates a significant alteration in crystal packing symmetry due to the methoxy group.
Space Group P2₁/cPbcaDefines the symmetry elements within the unit cell. P2₁/c is very common for organic molecules. The change to Pbca suggests a different, more symmetric packing arrangement.
a (Å) 8.510.2The length of the 'a' axis of the unit cell.
b (Å) 12.115.5The length of the 'b' axis of the unit cell.
c (Å) 7.99.8The length of the 'c' axis of the unit cell.
β (deg) 98.590The angle between the 'a' and 'c' axes. A value of 90° is required for an orthorhombic system.
Volume (ų) 803.51552.0The volume of the unit cell. The larger volume for Derivative B accommodates the bulkier methoxy group and likely a different number of molecules per unit cell (Z).
Density (calc, g/cm³) 1.341.30The calculated density of the crystal. Differences reflect how efficiently the molecules pack together.
Key Intermolecular Interaction Carboxylic acid dimer (O-H···O)Carboxylic acid dimer & C-H···π interactionsIdentifies the primary non-covalent forces holding the crystal together. The introduction of the methoxy group in Derivative B may introduce new, weaker interactions that direct packing.

Part 3: Comparative Structural Analysis

The true power of crystallography lies in comparing the structures of related molecules. For 3-ethynyl-2-methylbenzoic acid derivatives, a key point of comparison would be how different substituents on the phenyl ring or modifications to the carboxylic acid group affect the solid-state packing.

Key Questions for Comparative Analysis:

  • Hydrogen Bonding Motifs: Does the classic carboxylic acid dimer motif persist across all derivatives? Or do other functional groups with hydrogen bond donors/acceptors disrupt this pattern to form more complex networks? The strength and geometry of these interactions are paramount for predicting physical properties like melting point and solubility.

  • Role of the Ethynyl Group: How does the C≡C-H group participate in intermolecular interactions? It can act as a weak hydrogen bond donor (C-H···O) or engage in π-stacking interactions with neighboring aromatic rings. Mapping these interactions is crucial for understanding the compound's solid-state behavior and its potential binding modes in a biological target.

  • Impact of Steric Hindrance: The 2-methyl group provides significant steric bulk around the carboxylic acid. How does this influence the planarity of the molecule and the ability of the carboxylic acid to form dimers? Comparing the torsion angle between the phenyl ring and the carboxyl group across a series of derivatives can provide quantitative insight into these steric effects.

Conclusion

The crystallographic analysis of 3-ethynyl-2-methylbenzoic acid derivatives is an essential component of their development for pharmaceutical or material applications. While obtaining high-quality crystals can be challenging, a systematic and well-documented approach to crystallization and data analysis provides invaluable information. By comparing key crystallographic parameters and intermolecular interactions across a series of derivatives, researchers can build robust structure-property relationships. This guide offers the foundational protocols and analytical framework necessary to undertake such studies, enabling the rational design of molecules with optimized solid-state properties and biological functions.

References

This section would be populated with links to authoritative sources on crystallization techniques, X-ray diffraction theory, and any available data on related benzoic acid structures.

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